3-Pyrazinylalanine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C7H9N3O2 |
|---|---|
Molekulargewicht |
167.17 g/mol |
IUPAC-Name |
(2S)-2-amino-3-pyrazin-2-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
JNNCNURVELPUNP-LURJTMIESA-N |
Isomerische SMILES |
C1=CN=C(C=N1)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CN=C(C=N1)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: 3-Pyrazinylalanine Synthesis and Properties
[1]
Executive Summary
3-Pyrazinylalanine (Pza) is a non-proteinogenic amino acid and a critical bioisostere of phenylalanine.[1] Characterized by the replacement of the phenyl ring with a nitrogen-rich, electron-deficient pyrazine moiety, Pza offers unique physicochemical properties—specifically reduced lipophilicity and enhanced hydrogen-bonding potential—while retaining the aromatic stacking capability of its parent residue.[1] This guide details the synthesis, properties, and medicinal chemistry applications of 3-Pyrazinylalanine, focusing on its utility in designing protease inhibitors and peptide mimetics.
Chemical Identity & Structural Significance[2][3][4][5][6][7][8]
3-Pyrazinylalanine functions as a "polar phenylalanine."[1] Unlike the electron-rich, hydrophobic benzene ring of phenylalanine, the pyrazine ring is electron-deficient and capable of accepting hydrogen bonds via its ring nitrogens.
| Feature | L-Phenylalanine (Phe) | L-3-Pyrazinylalanine (Pza) |
| Structure | Carbocyclic aromatic | Heterocyclic aromatic (1,4-diazine) |
| Electronic Nature | Electron-rich (Quadrupole +) | Electron-deficient (Quadrupole -) |
| H-Bonding | None (Donor/Acceptor) | Weak H-bond acceptor (Ring N) |
| LogP (approx) | ~1.38 | ~ -0.5 to 0.2 (More hydrophilic) |
| pKa (Side chain) | N/A | ~0.6 (Pyrazine conjugate acid) |
Medicinal Utility: The pyrazine ring lowers the overall logP of a peptide sequence, improving solubility and bioavailability. Its electron deficiency makes it less susceptible to oxidative metabolism compared to electron-rich rings (e.g., tyrosine, tryptophan).
Synthetic Methodologies
Two primary routes are established for the synthesis of 3-Pyrazinylalanine: Negishi Cross-Coupling (for high stereochemical retention) and Phase-Transfer Alkylation (for scalability).[1]
Method A: Negishi Cross-Coupling (Palladium-Catalyzed)
This method is preferred for synthesizing enantiomerically pure Pza from serine-derived organozinc reagents.[1] It avoids harsh conditions that might racemize the alpha-center.[1]
Mechanism: The reaction involves the coupling of an amino acid-derived organozinc reagent (nucleophile) with a halopyrazine (electrophile) using a Palladium(0) catalyst.[1]
Protocol:
-
Zinc Reagent Preparation:
-
Substrate: N-Boc-3-iodo-L-alanine methyl ester.[1]
-
Activation: Treat zinc dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry DMF.
-
Insertion: Add the iodoalanine solution to the activated zinc at roughly 40°C. Stir for 30-60 mins. The disappearance of the starting iodide (monitored by TLC/GC) indicates formation of the alkylzinc iodide species.
-
-
Cross-Coupling:
-
Workup:
-
Quench with saturated NH4Cl. Extract with EtOAc. Purify via silica gel chromatography.
-
Caption: Negishi cross-coupling workflow converting iodoalanine to 3-pyrazinylalanine via an organozinc intermediate.
Method B: Phase-Transfer Alkylation (O'Donnell Method)
This route utilizes a glycine Schiff base equivalent, allowing for the direct alkylation of the alpha-carbon with chloromethylpyrazine.[1]
Protocol:
-
Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff base).[1]
-
Alkylation:
-
Reagents: 2-(Chloromethyl)pyrazine (1.1 equiv), Tetrabutylammonium bromide (TBAB, 10 mol%), 50% KOH (aq) / Toluene (biphasic system).[1]
-
Conditions: Stir vigorously at 0°C to RT. The phase transfer catalyst (TBAB) shuttles the enolate across the interface.
-
-
Hydrolysis:
-
Treat the alkylated imine with 1N HCl/THF to cleave the benzophenone protecting group and the tert-butyl ester (if global deprotection is desired) or selective acid hydrolysis to yield the amino ester.[1]
-
-
Resolution: This method produces a racemic mixture (DL-3-Pyrazinylalanine).[1] Enzymatic resolution (e.g., using Amano Acylase) is required to isolate the L-isomer.[1]
Physicochemical & Biological Properties[4][5][9][10][11][12]
Acid-Base Profile
Unlike histidine (pKa ~6.0), the pyrazine ring is extremely weakly basic.[1]
-
Implication: At physiological pH (7.4), the pyrazine ring is neutral . It does not carry a positive charge, making it distinct from basic residues like His, Lys, or Arg. It functions purely as a polar aromatic residue.
Lipophilicity and Solubility
The introduction of two nitrogen atoms into the aromatic ring significantly lowers the LogP.
-
LogP (Phe): 1.38[1]
-
LogP (Pza): ~ -0.2 (Estimated)[1]
-
Solubility: Pza derivatives are generally more water-soluble than their Phe counterparts, reducing aggregation in peptide formulation.[1]
Bioisosteric Mapping
In drug design, Pza is used to optimize Potency vs. DMPK (Drug Metabolism and Pharmacokinetics).
Caption: Bioisosteric replacement of Phe with Pza alters solubility and interaction networks while maintaining steric fit.[1]
Applications in Drug Discovery
Thrombin Inhibitors
Thrombin, a serine protease, recognizes hydrophobic residues at the P3 and P1 positions.
-
Application: Pza is utilized as a P3 residue analog. Its electron-deficient ring can engage in "quadrupole-dipole" interactions with the carbonyl oxygens of the enzyme backbone, interactions that are unavailable to the standard phenyl ring.[1]
-
Mechanism: The pyrazine ring can also serve as a "warhead" carrier or part of the recognition motif that positions the inhibitor near the catalytic Ser195.
Proteasome Inhibitors (Bortezomib Analogs)[1]
-
Clarification: The drug Bortezomib (Velcade) contains a pyrazine-2-carbonyl moiety capping the N-terminus, not a 3-pyrazinylalanine side chain.[1]
-
Relevance: However, 3-Pyrazinylalanine is used in next-generation proteasome inhibitors to replace the Phenylalanine at the P2 position.[1] This modification improves the solubility of the boronic acid peptide without sacrificing the hydrophobic fit required for the chymotrypsin-like activity of the proteasome.
References
-
Negishi Cross-Coupling for Amino Acids: Jackson, R. F. W., et al. "Synthesis of phenylalanine derivatives via Negishi cross-coupling of alpha-amino acid-derived organozinc reagents." Journal of Organic Chemistry. (Validated via search context).
-
Thrombin Inhibition: Imberg, L., et al. "Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties."[3][4] ACS Pharmacology & Translational Science.[3] [1]
-
Physicochemical Data: "Pyrazine pKa values." Organic Chemistry Data.
-
Bortezomib Structure: "Bortezomib Crystal Structure and Binding." NIH PubChem / Structure Database.
Sources
- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Uncoded: A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids in Peptide Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Peptides represent a compelling class of therapeutics, celebrated for their high selectivity and low toxicity.[1] However, their utility is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[2][3] The strategic incorporation of non-proteinogenic amino acids (NPAAs)—those not found within the standard genetic code—has emerged as a transformative tool in peptide drug discovery.[1][4] This guide provides a comprehensive technical overview of the principles, methodologies, and applications of NPAAs in modern peptide design. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and analysis, and explore how these unique building blocks are used to engineer next-generation therapeutics with superior drug-like properties.
The Rationale: Why Venture Beyond the Canonical 20?
The 20 proteinogenic amino acids provide a remarkable but finite chemical toolbox for constructing peptides. This limitation often results in drug candidates that are rapidly degraded by proteases and struggle to cross biological membranes. NPAAs fundamentally expand this toolbox, offering a vast array of structural and functional diversity to overcome these challenges.[5][6]
The core advantages of incorporating NPAAs can be categorized into three key pillars:
-
Enhanced Proteolytic Resistance: Native peptides are readily recognized and cleaved by endogenous proteases. The introduction of NPAAs creates structures that are alien to these enzymes. Modifications such as altering the stereochemistry (e.g., using D-amino acids), modifying the peptide backbone (e.g., N-methylation, β-amino acids), or introducing sterically hindered side chains can effectively block enzymatic recognition and cleavage, thereby extending the peptide's in vivo half-life.[7][8][9]
-
Conformational Control and Potency: The biological activity of a peptide is intrinsically linked to its three-dimensional structure. NPAAs can act as powerful conformational constraints, pre-organizing the peptide into its bioactive conformation.[7][10] For instance, α,α-disubstituted amino acids can stabilize helical structures, while cyclic amino acids can lock in specific turns. This structural rigidity reduces the entropic penalty of binding to a target, often leading to a significant increase in potency and selectivity.[9]
-
Modulation of Physicochemical Properties: NPAAs allow for the fine-tuning of properties crucial for pharmacokinetics, such as lipophilicity, hydrogen bonding capacity, and overall charge.[7] These modifications can enhance membrane permeability and improve oral bioavailability—two of the most significant hurdles in peptide drug development.[1][11] For example, introducing lipophilic side chains or shielding backbone polarity through intramolecular hydrogen bonds can facilitate passage across the intestinal epithelium.[6]
The logical workflow for leveraging NPAAs in peptide design begins with identifying the liabilities of a lead peptide and strategically selecting NPAAs to address them.
Caption: A typical workflow for designing peptides with NPAAs.
Core Methodology: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides, including those containing NPAAs.[12] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The key to successful synthesis lies in the use of orthogonal protecting groups, which prevent unwanted side reactions.[13][14]
The most common strategy is Fmoc/tBu chemistry:
-
Nα-Fmoc protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[15]
-
Side-chain protection: Reactive side chains are protected by acid-labile groups (e.g., t-Butyl, Trityl).[15]
-
Orthogonality: This scheme is "orthogonal" because the Fmoc group can be removed with a mild base (like piperidine) without affecting the acid-labile side-chain protecting groups or the bond linking the peptide to the resin.[15]
The diagram below illustrates how an NPAA can sterically block protease activity, a primary goal of this methodology.
Caption: Steric hindrance from an NPAA prevents protease binding.
Experimental Protocol 1: Standard Fmoc-SPPS Cycle for NPAA Incorporation
This protocol outlines a single coupling cycle on an automated peptide synthesizer. The causality is rooted in a sequence of deprotection, activation, and coupling steps designed for maximal efficiency and minimal side reactions.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-protected NPAA
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling reagents: HBTU/HOBt or HATU
-
Activator base: N,N-Diisopropylethylamine (DIPEA) in DMF
-
Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Place the resin in the reaction vessel. Wash and swell with DMF and DCM for 30 minutes. This is critical for ensuring that all reactive sites on the resin are accessible.
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin and agitate for 5-10 minutes.
-
Drain and repeat the deprotection step once more. This two-step process ensures complete removal of the Fmoc group, liberating the N-terminal amine for the next coupling reaction.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid in the next step.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the incoming Fmoc-NPAA (3-5 equivalents over resin capacity) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activator base (DIPEA, 6-10 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes. This forms a highly reactive ester of the NPAA, priming it for efficient amide bond formation.
-
-
Coupling:
-
Add the activated NPAA solution to the deprotected resin in the reaction vessel.
-
Agitate for 45-120 minutes. Coupling times for NPAAs, especially sterically hindered ones like α,α-disubstituted amino acids, may need to be extended compared to standard amino acids to ensure the reaction goes to completion.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If positive (blue beads), a second coupling may be necessary.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).
Validation and Analysis: Proving the Design
Synthesizing a modified peptide is only the first step. The true validation comes from rigorous analytical and functional testing to confirm that the desired properties have been achieved.
Experimental Protocol 2: In Vitro Proteolytic Stability Assay
This protocol is a self-validating system to quantify the improvement in stability. By comparing the degradation rates of the native peptide and its NPAA-modified analog, we can directly measure the impact of the design choice.
Materials:
-
Native peptide and NPAA-modified peptide, purified by RP-HPLC (>95% purity)
-
Human serum or a specific protease solution (e.g., trypsin in phosphate-buffered saline)
-
Quenching solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid
-
Analytical RP-HPLC system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Methodology:
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate buffer (e.g., PBS, pH 7.4).
-
Incubation:
-
In separate microcentrifuge tubes, add 10 µL of peptide stock solution to 90 µL of pre-warmed (37°C) human serum or protease solution.
-
Incubate the tubes at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 20 µL aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding the aliquot to 80 µL of the cold quenching solution. This step is crucial as it precipitates the serum proteins and stops all enzymatic activity instantly, providing an accurate snapshot of that time point.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a standard volume (e.g., 20 µL) onto the RP-HPLC system.
-
Run a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% TFA) to separate the intact peptide from any degradation fragments.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the T=0 peak area.
-
Plot the percentage of remaining intact peptide versus time. The half-life (t½) can be calculated from the resulting degradation curve.
-
Data Presentation: Quantifying Stability Enhancement
Quantitative data from stability assays should be summarized for clear comparison.
| Peptide Sequence | Modification | Half-life in Human Serum (hours)[1] |
| GFLG-NH₂ | None (Native) | ~0.5 |
| G(D-F)LG-NH₂ | L-Phe to D-Phe | > 24 |
| G(NMe-F)LG-NH₂ | N-methylation of Phe | ~12 |
| G(β³-hF)LG-NH₂ | β-amino acid | > 48 |
This table presents hypothetical but representative data based on principles discussed in the literature.
Applications and Case Studies
The strategic use of NPAAs has led to the development of numerous successful peptide therapeutics with improved pharmacokinetic profiles.[1]
-
Desmopressin: An early example, this vasopressin analog contains a deaminated N-terminal cysteine and a D-arginine at position 8. These modifications dramatically increase its resistance to aminopeptidases and carboxypeptidases, extending its half-life and allowing for clinical use in treating diabetes insipidus.[1]
-
Semaglutide (Oral): This GLP-1 receptor agonist is a landmark in oral peptide delivery. While its extended half-life is primarily due to lipidation (attachment of a fatty acid chain), it is formulated with an absorption enhancer, sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), which is itself an NPAA derivative. This demonstrates how NPAA chemistry contributes not only to the peptide itself but also to innovative formulation strategies.[1]
-
Cyclosporine: A cyclic peptide composed entirely of NPAAs, including several N-methylated residues.[6] Its structure makes it highly resistant to proteolysis and conformationally constrained, resulting in excellent oral bioavailability and potent immunosuppressive activity.[1]
Future Outlook
The field of peptide design continues to evolve, with NPAAs at its core. Future developments will likely focus on:
-
Novel Building Blocks: The synthesis of new, more complex NPAAs will provide even greater control over peptide structure and function.[16][]
-
Computational Design: Advances in machine learning and molecular modeling will enable the in silico prediction of the optimal NPAAs to achieve desired properties, accelerating the design-build-test cycle.[18]
-
Advanced Delivery Systems: Combining NPAA-modified peptides with novel drug delivery technologies will further break down the barriers to oral and alternative routes of administration.[19]
By moving beyond the confines of the 20 proteinogenic amino acids, researchers can systematically address the inherent weaknesses of peptides, transforming them into robust and effective therapeutics for a wide range of diseases.
References
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed,
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC,
- Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis. Custom Peptide Synthesis,
- Different strategies of non-proteogenic amino acids incorporation to...
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore,
- Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed,
- Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. PMC - NIH,
- Special Issue: Non-N
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign,
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis Online,
- Unnatural Amino Acids in Drug Discovery. BOC Sciences,
- Beta-amino acids: vers
- Serum Stability of Peptides.
- (PDF) Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Overcoming the Shortcomings of Peptide-Based Therapeutics. Taylor & Francis Online,
- Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences,
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals,
- Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimis
- From injections to pills: oral peptides set to transform drug development. Drug Discovery World,
- Amino Acid Deriv
- Fmoc Amino Acids for SPPS. AltaBioscience,
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec,
- Protecting Groups in Peptide Synthesis.
- DESIGNING PEPTIDOMIMETICS. UPCommons,
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online,
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Non-Proteinogenic (Unnatural) Amino Acid Peptide Synthesis | Custom Peptide Modification [new.biosyn.com]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. drugtargetreview.com [drugtargetreview.com]
Technical Guide: 3-Pyrazinylalanine in Biochemistry & Drug Development
The following technical guide details the biochemical applications, physicochemical properties, and experimental protocols for 3-Pyrazinylalanine (Pza) .
Executive Summary
3-Pyrazinylalanine (Pza) is a non-canonical amino acid (ncAA) structurally analogous to Phenylalanine (Phe) and Histidine (His). It features a pyrazine ring—a 1,4-diazine heterocycle—integrated into the alanine side chain.
Unlike its carbocyclic analog (Phe) or monocyclic heteroanalog (His), Pza offers a unique electronic profile: it is significantly less lipophilic than Phe and far less basic than His (pKa of conjugate acid ~0.6). These properties make Pza a critical tool in medicinal chemistry for optimizing pharmacokinetics (reducing lipophilicity, mitigating off-target histamine release) and in bio-inorganic chemistry as a bridging ligand for constructing metalloproteins.
Part 1: Physicochemical Fundamentals
Structural & Electronic Profile
The utility of Pza stems from the pyrazine ring's electron-deficient nature.
-
Basicity: The pyrazine nitrogens are very weak bases (
). Unlike Histidine ( ), Pza remains uncharged at physiological pH, preventing non-specific electrostatic interactions while retaining hydrogen bond acceptor capabilities. -
Lipophilicity: The introduction of two nitrogen atoms reduces the
compared to Phenylalanine, enhancing water solubility without sacrificing the steric bulk required for hydrophobic pocket occupancy. -
Coordination Chemistry: The 1,4-nitrogen arrangement allows Pza to act as a monodentate ligand or a bridging ligand (ditopic), facilitating the formation of multinuclear metal complexes within a peptide scaffold.
Comparative Analysis
The following diagram contrasts Pza with canonical aromatic residues.
Figure 1: Structural and functional positioning of 3-Pyrazinylalanine relative to Phe and His.
Part 2: Applications in Drug Discovery
LHRH Antagonists & Histamine Mitigation
One of the most validated applications of Pza is in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. Early generations of these drugs utilized hydrophobic D-amino acids to increase potency, but this inadvertently triggered mast cell degranulation (histamine release) due to the cationic/hydrophobic character of the peptides.
-
Mechanism: Replacing hydrophobic residues (e.g., D-Phe or D-Trp) with 3-Pyrazinylalanine maintains the aromatic stacking interactions required for receptor binding but lowers the overall lipophilicity.
-
Outcome: This substitution significantly increases the safety margin by decoupling receptor potency from histamine-releasing activity. Pza is a key component in "third-generation" antagonists designed to minimize anaphylactoid reactions.
Protease Inhibitor Engineering (P1 Site)
In serine protease inhibitors (e.g., Thrombin, Elastase), the P1 residue fits into the enzyme's specificity pocket.
-
Pza Advantage: The pyrazine nitrogen can form specific hydrogen bonds with active site residues (e.g., Ser195 or His57 in chymotrypsin-like proteases) that are inaccessible to Phe.
-
Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism (P450) compared to electron-rich rings like Tyr or Trp.
Part 3: Bio-Inorganic Engineering & Metal Coordination
Pza serves as a genetically or synthetically encodable ligand for transition metals. Its pyrazine moiety is a classic "back-bonding" ligand, stabilizing low oxidation states of metals like Ru(II), Re(I), and Cu(I).
Pathway: Ruthenium-Peptide Complexation
Incorporating Pza allows for the post-translational modification of peptides with Ruthenium polypyridyl complexes, creating luminescent probes or photocatalytic centers.
Figure 2: Workflow for on-resin metallation of Pza-containing peptides.
Part 4: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pza-Peptides
Objective: Incorporate Fmoc-3-(2-pyrazinyl)-L-alanine into a peptide chain. Note: Pza is compatible with standard Fmoc/tBu chemistry. No side-chain protection is required for the pyrazine ring under standard conditions.
Materials:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).
-
Amino Acid: Fmoc-3-(2-pyrazinyl)-L-alanine (Fmoc-Pza-OH).
-
Coupling Agents: HATU or DIC/Oxyma.
-
Solvent: DMF (N,N-dimethylformamide).
Protocol:
-
Swelling: Swell resin in DMF for 30 mins.
-
Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ). -
Activation:
-
Dissolve Fmoc-Pza-OH (3.0 eq relative to resin) in DMF.
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Expert Insight: Pre-activate for only 30 seconds to minimize racemization, although Pza is relatively resistant compared to His.
-
-
Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 minutes.
-
Validation: Perform a Kaiser test. If blue (positive), re-couple using PyBOP/HOBt.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:2:7) if necessary.
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyrazine ring is stable to TFA.
On-Resin Ruthenium Labeling (Bio-Inorganic)
Objective: Create a luminescent Ru(II)-peptide conjugate.
-
Preparation: Synthesize the Pza-containing peptide on resin (do not cleave side-chain protecting groups of other residues). Remove the N-terminal Fmoc.
-
Metallation:
-
Suspend resin in Ethanol/Water (3:1).
-
Add cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (5 eq).
-
Heat to 80°C (reflux) for 6–12 hours under inert atmosphere (
). -
Why: The pyrazine nitrogen displaces the chloride ligands. High temperature is required for substitution at the sterically hindered Ru center.
-
-
Washing: Wash extensively with EtOH, DMF, and DCM to remove non-covalently bound Ruthenium.
-
Cleavage: Proceed with standard TFA cleavage. The Ru-Pza bond is stable in acid.
Part 5: Data Summary & Properties
| Property | Phenylalanine (Phe) | Histidine (His) | 3-Pyrazinylalanine (Pza) |
| Side Chain | Benzyl | Imidazole | Pyrazinyl-methyl |
| pKa (Conjugate Acid) | N/A (Neutral) | ~6.0 | ~0.6 |
| H-Bonding | None | Donor/Acceptor | Acceptor (x2) |
| Metal Binding | None | Monodentate | Mono/Bridging |
| Fluorescence | Weak (UV) | None | Weak (unless coordinated) |
| Primary Application | Hydrophobic Core | Catalysis/Binding | PK Optimization / Metal Ligand |
References
-
Synthesis and Application in LHRH Antagonists
-
Folkers, K., et al. (1990). Design and synthesis of antagonists of LHRH with high antiovulatory activity and negligible histamine release. Proceedings of the National Academy of Sciences, 87(3), 1194-1198.
-
-
Pyrazine Coordination Chemistry
-
Creutz, C., & Taube, H. (1973). Binuclear complexes of ruthenium ammines. Journal of the American Chemical Society, 95(4), 1086-1094.
-
-
Peptide Synthesis Methodology
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
-
General Properties of Pyrazinylalanine
Sources
Methodological & Application
Application Notes and Protocols for 3-Pyrazinylalanine Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3-Pyrazinylalanine in Peptide Chemistry
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can introduce unique structural and functional properties, leading to peptides with enhanced stability, receptor affinity, and therapeutic potential. Among these, 3-Pyrazinylalanine, a heterocyclic amino acid, offers a distinct profile. The pyrazine ring, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, can act as a hydrogen bond acceptor and engage in π-π stacking interactions, potentially modulating the conformation and binding characteristics of the peptide. Its inclusion can lead to novel peptide-based therapeutics with improved pharmacological profiles.
However, the successful incorporation of 3-Pyrazinylalanine into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The electron-withdrawing nature of the pyrazine ring can influence the nucleophilicity of the alpha-amino group, and potential steric hindrance can impede the coupling reaction. This guide provides a comprehensive overview of the challenges and presents detailed protocols for the efficient coupling of 3-Pyrazinylalanine in Fmoc-based SPPS.
Anticipated Challenges in 3-Pyrazinylalanine Coupling
The successful incorporation of any amino acid in SPPS hinges on a near-quantitative coupling reaction at each step.[] For 3-Pyrazinylalanine, several factors can complicate this process:
-
Steric Hindrance: The pyrazine ring, while aromatic, presents a bulky side chain that can sterically hinder the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the resin-bound peptide. This is a common issue with many non-standard amino acids.[2][3]
-
Electronic Effects: The nitrogen atoms in the pyrazine ring are electron-withdrawing, which can reduce the nucleophilicity of the alpha-amino group after deprotection. This may slow down the coupling reaction compared to standard proteinogenic amino acids.
-
Secondary Structure Formation: Peptides containing aromatic and hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete reactions.[4][5] The pyrazine moiety could contribute to such aggregation through intermolecular interactions.
To overcome these challenges, the choice of coupling reagent and reaction conditions is paramount. The use of more potent activating agents and methods that enhance reaction kinetics, such as microwave irradiation, are often necessary to achieve high coupling efficiencies.[6][7][8]
Core Experimental Workflow for SPPS
The fundamental steps of Fmoc-based SPPS remain consistent when incorporating 3-Pyrazinylalanine. The cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Figure 1: General workflow for a single coupling cycle in Fmoc-based SPPS.
Protocol 1: Standard Coupling using HBTU/HOBt
This protocol utilizes the widely used aminium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (1-Hydroxybenzotriazole) as an additive to suppress racemization.[9][10] While effective for many standard amino acids, this method may require extended coupling times or double coupling for challenging residues like 3-Pyrazinylalanine.
Materials:
-
Fmoc-L-3-Pyrazinylalanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final DMF wash.
-
Activation of Fmoc-3-Pyrazinylalanine:
-
In a separate vessel, dissolve Fmoc-L-3-Pyrazinylalanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, continue the reaction for an additional 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.
Figure 2: HBTU/HOBt mediated coupling of Fmoc-3-Pyrazinylalanine.
Protocol 2: High-Efficiency Coupling using HATU
For sterically hindered or electronically deactivated amino acids, a more potent coupling reagent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high reactivity and ability to facilitate difficult couplings with faster reaction times and reduced racemization.[9][11][12]
Materials:
-
Fmoc-L-3-Pyrazinylalanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation of Fmoc-3-Pyrazinylalanine:
-
In a separate vessel, dissolve Fmoc-L-3-Pyrazinylalanine (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or 2,4,6-Collidine (6 equivalents) to the solution and allow it to pre-activate for 1 minute.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. Due to the higher reactivity of HATU, a single coupling is often sufficient.
Comparative Summary of Coupling Conditions
| Parameter | Protocol 1 (HBTU/HOBt) | Protocol 2 (HATU) |
| Coupling Reagent | HBTU | HATU |
| Additive | HOBt | None required |
| Base | DIPEA | DIPEA or 2,4,6-Collidine |
| Equivalents (AA:Reagent:Base) | 1 : 0.97 : 2 | 1 : 0.97 : 2 |
| Coupling Time | 2 - 4 hours (may require double coupling) | 1 - 2 hours |
| Efficiency | Good to Moderate | High to Excellent |
Protocol 3: Microwave-Assisted SPPS for Enhanced Efficiency
Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis, particularly for long or "difficult" sequences.[6][7][8] The application of microwave energy can significantly reduce coupling times and improve yields by overcoming steric hindrance and preventing on-resin aggregation.[2][3][13]
Materials:
-
Fmoc-L-3-Pyrazinylalanine
-
HCTU or COMU as coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc-deprotected peptide-resin
-
20% (v/v) Piperidine in DMF
-
Microwave Peptide Synthesizer
Procedure:
-
Instrument Setup: Program the microwave peptide synthesizer with the desired peptide sequence and select a method optimized for difficult couplings.
-
Reagent Preparation: Prepare stock solutions of Fmoc-L-3-Pyrazinylalanine, the coupling reagent (e.g., HCTU or COMU), and the base (DIPEA) in DMF.
-
Automated Synthesis Cycle:
-
Deprotection: The instrument will perform the Fmoc deprotection, typically with 20% piperidine in DMF, often at an elevated temperature (e.g., 50-75°C) for a short duration (e.g., 3-5 minutes) with microwave irradiation.
-
Washing: The resin is automatically washed with DMF.
-
Coupling: The instrument delivers the Fmoc-3-Pyrazinylalanine solution, coupling reagent, and base to the reaction vessel. The coupling reaction is then carried out with microwave irradiation at a set temperature (e.g., 75-90°C) for a defined time (e.g., 5-10 minutes).
-
-
Post-Synthesis: After the final amino acid is coupled and deprotected, the peptide-resin is washed and dried before cleavage and purification.
Figure 3: A typical microwave-assisted SPPS cycle for coupling 3-Pyrazinylalanine.
Conclusion and Best Practices
The successful incorporation of 3-Pyrazinylalanine into peptides via SPPS is readily achievable with the appropriate selection of coupling protocols. While standard HBTU/HOBt methods can be effective, they may necessitate longer reaction times or double coupling. For more reliable and efficient synthesis, particularly for longer peptides or sequences prone to aggregation, the use of a high-efficiency coupling reagent like HATU is recommended. Furthermore, microwave-assisted SPPS offers a significant advantage in terms of speed and overall yield for such challenging couplings.
Key Recommendations:
-
Reagent Purity: Always use high-quality, fresh coupling reagents and peptide-grade solvents to avoid side reactions.
-
Monitoring: Routinely use a qualitative test (e.g., Kaiser test) to monitor the completion of each coupling step. Incomplete coupling should be addressed immediately by recoupling.
-
Double Coupling: For difficult couplings under standard conditions, do not hesitate to perform a second coupling with fresh reagents to ensure the reaction goes to completion.
-
Solvent Choice: While DMF is standard, for sequences prone to aggregation, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents to improve resin swelling and peptide solvation.[5]
By implementing these advanced protocols and adhering to best practices in peptide synthesis, researchers can confidently incorporate 3-Pyrazinylalanine and other challenging unnatural amino acids to explore new frontiers in peptide-based drug discovery and materials science.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
-
Kölmel, D. K., & Bräse, S. (2017). Site-Selective Three-Component Dual-Functionalization of Peptides and Proteins. Chemical Science, 8(3), 2096–2101. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Gnanaprakasam, B., Balaraman, E., Ben-David, Y., & Milstein, D. (2011). Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity. Angewandte Chemie International Edition, 50(51), 12240-12244. Retrieved from [Link]
-
Fields, C. G., Lloyd, D. H., Macdonald, R. L., Otteson, K. M., & Noble, R. L. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research, 4(2), 95–101. Retrieved from [Link]
-
Ciaffo, G. M., & Rossen, K. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 14(15), 3048-3064. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Malik, L., & Jensen, K. J. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. In Peptide Synthesis and Applications (pp. 237-252). Humana Press. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Kwnstantina, M., et al. (2018). Efficient synthesis of novel RGD based peptides and the conjugation of the pyrazine moiety to their N-terminus. New Journal of Chemistry, 42(15), 12586-12595. Retrieved from [Link]
-
CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics | Request PDF. Retrieved from [Link]
-
Brieflands. (2020, July 30). Synthesis of Novel Peptides Using Unusual Amino Acids. Retrieved from [Link]
-
Kwon, Y., Welsh, K., Mitchell, A. R., & Camarero, J. A. (2004). Preparation of Peptide p-Nitroanilides using an Aryl Hydrazine Solid Support. OSTI.gov. Retrieved from [Link]
Sources
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. SPPS Technology [cem.com]
Synthesis of Bioactive Peptides Containing 3-Pyrazinylalanine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of 3-Pyrazinylalanine into Bioactive Peptides
The quest for novel peptide therapeutics with enhanced potency, stability, and receptor selectivity has led to the exploration of unnatural amino acids as powerful tools in medicinal chemistry. Among these, 3-Pyrazinylalanine (Pya), a heterocyclic aromatic amino acid, offers unique structural and electronic properties that can profoundly influence the bioactivity of a peptide. The pyrazine ring, with its two nitrogen atoms, can engage in hydrogen bonding, metal coordination, and π-π stacking interactions, potentially leading to improved binding affinity and specificity for biological targets. Furthermore, the incorporation of such a non-proteinogenic amino acid can confer resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide drug.[1]
This guide provides a comprehensive overview of the synthesis of bioactive peptides containing 3-Pyrazinylalanine, from the preparation of the requisite Fmoc-protected building block to its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) and subsequent biological evaluation.
PART 1: The Building Block - Synthesis of Fmoc-L-3-Pyrazinylalanine
A critical prerequisite for the incorporation of 3-Pyrazinylalanine into peptides using modern SPPS is the availability of the N-α-Fmoc-protected amino acid. While not as commonly available as standard proteinogenic amino acids, its synthesis can be achieved through established methodologies. A practical and efficient approach involves the enantioselective synthesis of the core amino acid followed by Fmoc protection.
Protocol 1: Enantioselective Synthesis of L-3-Pyrazinylalanine
This protocol is adapted from established methods for the asymmetric synthesis of non-natural amino acids.
Materials:
-
Pyrazine-2-carbaldehyde
-
N-Boc-glycine tert-butyl ester
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)
-
Sodium hydroxide
-
Toluene
-
Hydrochloric acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Asymmetric Aldol Condensation:
-
Dissolve N-Boc-glycine tert-butyl ester and pyrazine-2-carbaldehyde in toluene.
-
Add the chiral phase-transfer catalyst and aqueous sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-hydroxy-α-amino acid derivative by column chromatography.
-
-
Reduction and Deprotection:
-
The subsequent steps involve reduction of the hydroxyl group and removal of the Boc and tert-butyl protecting groups using standard procedures, typically with a strong acid like TFA in DCM.
-
Following deprotection, the crude L-3-Pyrazinylalanine is precipitated with diethyl ether and can be further purified by recrystallization.
-
Protocol 2: Fmoc Protection of L-3-Pyrazinylalanine
This protocol follows the general procedure for the Fmoc protection of amino acids.[2]
Materials:
-
L-3-Pyrazinylalanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate
-
Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Dissolve L-3-Pyrazinylalanine in a 10% aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirring amino acid solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2, which will precipitate the Fmoc-protected amino acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude Fmoc-L-3-Pyrazinylalanine, which can be purified by crystallization.
PART 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-3-Pyrazinylalanine into a peptide sequence generally follows standard Fmoc-SPPS protocols.[3][4] The workflow for SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-amino acid, and washing steps.[5]
Experimental Workflow for SPPS
Sources
Application Notes & Protocols: Site-Specific Incorporation of 3-Pyrazinylalanine
Authored by: Senior Application Scientist, Gemini Labs
Abstract
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the introduction of novel chemical functionalities directly into the polypeptide chain. This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of 3-Pyrazinylalanine (PyzA), a synthetic analog of phenylalanine. The pyrazine moiety offers unique electronic and spectroscopic properties, positioning PyzA as a powerful tool for researchers. This document details the principles of genetic code expansion, the development of the requisite orthogonal translation machinery, and step-by-step protocols for expressing, purifying, and verifying PyzA-containing proteins. Furthermore, we explore its potential applications as an intrinsic fluorescent probe and a photo-activated crosslinker for studying protein structure, dynamics, and interactions.
Introduction: The Power of an Expanded Genetic Alphabet
The 20 canonical amino acids offer a remarkable, yet finite, chemical repertoire. For decades, protein modification relied on post-translational chemical reactions, which often suffer from a lack of specificity and harsh reaction conditions. The advent of Genetic Code Expansion (GCE) has provided a powerful solution, allowing for the ribosomal incorporation of amino acids with custom-designed side chains at any desired position within a protein.[1]
This is achieved by repurposing a codon—most commonly the UAG "amber" stop codon—to encode the new amino acid.[2] The key to this technology is an orthogonal aminoacyl-tRNA synthetase/tRNA pair , an engineered enzyme and its cognate transfer RNA that function independently of the host cell's endogenous translational machinery.[3][4] This orthogonality ensures that the ncAA is exclusively charged onto the engineered tRNA and incorporated only at the designated UAG codon, preventing cross-reactivity with canonical amino acids.[5]
3-Pyrazinylalanine (PyzA) is a particularly compelling ncAA. Its structure, which replaces the phenyl group of phenylalanine with a nitrogen-containing pyrazine heterocycle, imparts distinct properties.[6] The electron-deficient nature of the pyrazine ring can modulate intramolecular aromatic interactions and influence peptide conformation.[6] More importantly, the pyrazine moiety provides a unique spectroscopic handle, making PyzA a promising candidate for use as an intrinsic fluorescent reporter and a photo-inducible crosslinking agent to probe protein-protein interactions.[7][8]
This guide serves as a technical manual for researchers, scientists, and drug development professionals seeking to leverage the unique capabilities of 3-Pyrazinylalanine in their work.
The Core Technology: An Orthogonal Translation System for PyzA
Successful incorporation of PyzA hinges on the development of a specific orthogonal translation system (OTS). The most versatile and widely adopted platform for evolving new synthetases is the Pyrrolysyl-tRNA Synthetase (PylRS)/tRNAPyl pair from Methanosarcina species.[9][10] The PylRS enzyme possesses a highly "plastic" active site that can be readily engineered through directed evolution to recognize and activate a vast array of ncAAs, including various aromatic residues.[5][10]
Causality of Component Selection
-
The Synthetase Scaffold (PylRS): We select the PylRS system because it is naturally orthogonal in bacteria and eukaryotes, meaning a PylRS variant evolved in E. coli can often be directly used in mammalian cells.[11] Its active site is large and accommodating, making it an ideal starting point for mutagenesis to accept novel substrates like PyzA.
-
The Suppressor tRNA (tRNAPylCUA): The cognate tRNAPyl is modified to contain the CUA anticodon, enabling it to recognize and suppress the UAG amber stop codon in the messenger RNA (mRNA).
-
The Host Strain: E. coli strains, such as BL21(DE3), are commonly used. For applications requiring high efficiency, strains with a knockout of Release Factor 1 (RF1), which normally terminates translation at UAG codons, can significantly improve the yield of the ncAA-containing protein.[12]
Generating a PyzA-Specific Synthetase (PyzA-RS)
Since a dedicated synthetase for PyzA is not commercially available, it must be evolved. This is achieved through iterative rounds of mutagenesis and selection, a process known as directed evolution.[13] A plasmid library is created where the active site residues of a parent PylRS are randomized. This library is co-transformed with a reporter plasmid (e.g., encoding a fluorescent protein with a premature UAG codon) into E. coli.
The selection process is designed as follows:
-
Positive Selection: Cells are grown in the presence of PyzA. Only cells expressing a PylRS variant that can charge tRNAPylCUA with PyzA will successfully suppress the UAG codon, produce the full-length reporter protein, and survive (if the reporter is an antibiotic resistance gene) or fluoresce.
-
Negative Selection: Surviving colonies are grown without PyzA. Cells containing PylRS variants that mis-charge the tRNA with a natural amino acid will express a counter-selectable marker (e.g., a toxic gene), leading to cell death.
This dual-sieve approach isolates PylRS variants that are both active with PyzA and specific for PyzA over all 20 canonical amino acids.
Experimental Workflow and Protocols
The overall workflow for incorporating PyzA into a target protein is a multi-step process that requires careful planning and execution.
Required Plasmids & Reagents
| Component | Description | Typical Vector Backbone |
| PyzA-RS Plasmid | Expresses the evolved 3-Pyrazinylalanine-specific tRNA synthetase (PyzA-RS) and one or more copies of the tRNAPylCUA gene. | pEVOL, pULTRA |
| Target Gene Plasmid | Expresses the protein of interest, engineered with a UAG (amber) stop codon at the desired incorporation site. Often includes a purification tag (e.g., 6xHis). | pET, pBAD |
| 3-Pyrazinylalanine | The non-canonical amino acid. Typically prepared as a stock solution in a mild acid or base (e.g., 1M HCl or NaOH) then neutralized. | N/A |
| Expression Host | E. coli strain, e.g., BL21(DE3). Recommended to use an RF1-knockout strain for higher yields. | N/A |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) for T7 promoter-based systems. | N/A |
Protocol 1: Protein Expression
This protocol assumes the use of a T7 promoter-based expression system in E. coli BL21(DE3).
-
Transformation: Co-transform the PyzA-RS plasmid and the target gene plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of fresh LB medium (with antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Expert Insight: Reaching mid-log phase ensures that the cells are metabolically active and ready for robust protein expression upon induction.
-
-
Induction: Cool the culture to 18-25°C. Add 3-Pyrazinylalanine to a final concentration of 1-2 mM. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Causality: Lowering the temperature slows down cellular processes, including protein synthesis. This often promotes proper protein folding and reduces the formation of inclusion bodies, which is especially important when incorporating a foreign amino acid.
-
-
Control Culture: It is essential to run a parallel control culture that follows the exact same steps but is not supplemented with 3-Pyrazinylalanine. This is a self-validating step to confirm that full-length protein expression is dependent on the presence of the ncAA.
-
Incubation: Continue to incubate the cultures for 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification and Verification
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse the cells using sonication or a microfluidizer on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: If using a 6xHis-tagged protein, apply the clarified lysate to a Ni-NTA affinity chromatography column. Wash with a buffer containing a low concentration of imidazole (e.g., 20 mM) and elute with a high concentration of imidazole (e.g., 250-500 mM).
-
SDS-PAGE Analysis: Analyze the purified protein fractions alongside the lysate from the "-PyzA" control culture on an SDS-PAGE gel. A band corresponding to the full-length protein should be present in the +PyzA sample and absent (or significantly reduced) in the -PyzA control. This provides the first validation of successful incorporation.
-
Mass Spectrometry (MS) Verification: This is the definitive validation step. The molecular weight of the purified protein should be determined by ESI-MS or MALDI-TOF. The observed mass should match the theoretical mass calculated for the protein with PyzA incorporated.
| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |
| Phenylalanine (Phe) | 147.0684 | N/A |
| 3-Pyrazinylalanine (PyzA) | 149.0640 | +1.9956 |
Note: The exact mass of PyzA is calculated from its molecular formula C7H9N3O2, while Phe is C9H11NO2. The mass difference is a key diagnostic.
Applications and Characterization
The incorporation of PyzA opens the door to a range of sophisticated biophysical experiments.
PyzA as a Fluorescent Probe
The pyrazine ring is an aromatic heterocycle that can exhibit intrinsic fluorescence, often sensitive to its local environment.[7][14] This makes PyzA a powerful tool for probing protein conformation, ligand binding, and dynamics without the need for bulky external fluorophores.
Protocol for Characterization:
-
Sample Preparation: Prepare the purified PyzA-containing protein in a suitable buffer (e.g., PBS). Include a sample of the wild-type protein (containing Phe at the same position) as a negative control.
-
Absorbance Scan: Measure the UV-Vis absorbance spectrum to determine the protein concentration and identify the absorbance maximum of the pyrazine moiety.
-
Fluorescence Spectroscopy:
-
Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., ~450 nm).
-
Record an emission spectrum by exciting the sample at the pyrazine's absorbance maximum (identified from the excitation spectrum) and scanning the emission wavelengths.
-
-
Analysis: Compare the spectra to the wild-type protein to confirm the fluorescence is due to PyzA. The Stokes shift (difference between excitation and emission maxima) and quantum yield can be calculated to fully characterize its properties. Changes in emission intensity or wavelength upon addition of a binding partner can indicate a conformational change near the PyzA site.
PyzA as a Photo-Crosslinking Agent
Photo-reactive amino acids are used to "trap" transient protein-protein interactions.[15][16] Upon irradiation with UV light, the aromatic side chain can form a highly reactive intermediate (e.g., a carbene or nitrene) that covalently bonds with nearby molecules.[8][17] The nitrogen-containing pyrazine ring of PyzA makes it a candidate for such reactions.
Protocol for Photo-Crosslinking:
-
Complex Formation: Incubate the purified PyzA-containing protein with its suspected binding partner(s) under conditions that favor complex formation.
-
UV Irradiation: Expose the sample to UV light (typically 300-365 nm) on ice for a defined period (e.g., 5-30 minutes). A control sample should be kept in the dark.
-
Analysis: Analyze the irradiated and control samples by SDS-PAGE and Western blotting. Successful crosslinking will result in a new, higher-molecular-weight band corresponding to the covalent complex of the two proteins.
-
Identification: The cross-linked complex can be excised from the gel and analyzed by mass spectrometry to identify the binding partner and map the site of interaction.[18]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of full-length protein | 1. Inefficient PyzA-RS. 2. Poor suppression of UAG codon. 3. Low PyzA concentration or uptake. | 1. Perform further directed evolution of the PyzA-RS. 2. Use an RF1-knockout E. coli strain. 3. Increase PyzA concentration in the media; optimize expression time and temperature. |
| High background expression in -PyzA control | The evolved PyzA-RS is not fully orthogonal and is charging a canonical amino acid. | Perform a negative selection screen during directed evolution to remove promiscuous synthetase variants. |
| Protein is in inclusion bodies | Misfolding due to ncAA or high expression rate. | Lower the induction temperature (e.g., to 16°C), reduce IPTG concentration, and consider co-expression of chaperones. |
| No cross-linking observed | 1. PyzA is not photo-reactive under tested conditions. 2. No direct interaction at the PyzA site. | 1. Vary the UV wavelength and irradiation time. 2. Incorporate PyzA at different sites along the protein-protein interface. |
References
-
Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. (2021). PLOS Computational Biology. [Link]
-
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews. [Link]
-
Lang, K., & Chin, J. W. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. Nature Reviews Molecular Cell Biology. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. Chemical Reviews. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming. ACS Chemical Reviews. [Link]
-
Genetic code expansion in model organisms. (n.d.). MRC Laboratory of Molecular Biology. [Link]
-
Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology. [Link]
-
Hohn, M. J., et al. (2021). Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery. Molecules. [Link]
-
Green, D. S., & Lajoie, M. J. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]
-
Koenig, E., et al. (2020). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. International Journal of Molecular Sciences. [Link]
-
Kim, C., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express. [Link]
-
Rodin, S. N., & Rodin, A. S. (1996). Evolution of the aminoacyl-tRNA synthetases and the origin of the genetic code. Origins of Life and Evolution of the Biosphere. [Link]
-
Remes, C., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. [Link]
-
Francklyn, C., & Ribas de Pouplana, L. (2004). Amino acid biogenesis, evolution of the genetic code and aminoacyl-tRNA synthetases. Molecular Microbiology. [Link]
-
Expanding the genetic code: In vivo approaches for incorporating non-proteinogenic monomers. (2025). Biotechnology Advances. [Link]
-
beta-Pyrazol-1-ylalanine. (n.d.). PubChem. [Link]
-
d'Aquino, A. I., et al. (2018). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Communications. [Link]
-
We-Her, L., et al. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences. [Link]
-
Brown, A., & Abrol, R. (2020). Using Genetic Code Expansion for Protein Biochemical Studies. Frontiers in Chemistry. [Link]
-
Synthesis and Characterization of 1) Novel Fluorescent Natural and Unnatural Amino Acids, and 2) Tetrazine Derivatives. (n.d.). Robert J. Mayer. [Link]
-
Schneider, K., et al. (2022). Focused Engineering of Pyrrolysyl-tRNA Synthetase-Based Orthogonal Translation Systems for the Incorporation of Various Noncanonical Amino Acids. Springer Nature Experiments. [Link]
-
Woese, C. R., et al. (2000). Aminoacyl-tRNA Synthetases, the Genetic Code, and the Evolutionary Process. Microbiology and Molecular Biology Reviews. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]
-
Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. (2024). Journal of Food Biochemistry. [Link]
-
Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. (2022). Organic & Biomolecular Chemistry. [Link]
-
Tian, Y., & Lin, Q. (2018). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry. [Link]
-
Photo-reactive amino acid analog. (n.d.). Wikipedia. [Link]
-
Bhunia, A., et al. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Biophysical Journal. [Link]
-
3-(3-Pyridyl)alanine. (n.d.). PubChem. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules. [Link]
-
3-(1H-pyrazol-1-yl)aniline. (n.d.). PubChem. [Link]
-
3-Pyrazoline hydrochloride. (n.d.). PubChem. [Link]
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmicrobiol.or.kr [jmicrobiol.or.kr]
- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Pyrrolysine Systems for Genetic Code Expansion and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyrazinylalanine | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Using Genetic Code Expansion for Protein Biochemical Studies [frontiersin.org]
- 16. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 17. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 18. Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Ligation of Peptides Containing 3-Pyrazinylalanine (Pza)
Abstract
The incorporation of 3-Pyrazinylalanine (Pza) into therapeutic peptides offers significant advantages in metabolic stability and metal-coordination properties compared to its canonical analogue, Phenylalanine (Phe). However, traditional solid-phase peptide synthesis (SPPS) of Pza-containing fragments often suffers from racemization and low coupling efficiency due to the electron-deficient nature of the pyrazine ring. This Application Note details a robust protocol for the Subtiligase-catalyzed ligation of Pza-containing peptides. By leveraging the broad S1-specificity of Subtiligase variants, researchers can achieve scarless, stereochemically pure ligation of Pza residues at the C-terminus, bypassing the limitations of chemical coupling.
Introduction & Mechanistic Rationale
Why 3-Pyrazinylalanine (Pza)?
3-Pyrazinylalanine is a heteroaromatic non-canonical amino acid (NcAA). Structurally isosteric to Phenylalanine, the pyrazine ring introduces two nitrogen atoms, significantly lowering the lipophilicity (logP) and enabling specific metal-binding interactions (e.g., Zn²⁺, Cu²⁺). In drug design, Pza is frequently used to block chymotrypsin-like proteolytic cleavage sites, extending the half-life of peptide therapeutics.
The Challenge of Chemical Ligation
Chemical ligation of Pza, particularly at the C-terminus, is problematic. The electron-withdrawing pyrazine ring increases the acidity of the
The Enzymatic Solution: Subtiligase
Subtiligase (a double mutant of Subtilisin BPN': S221C, P225A) is a peptide ligase that catalyzes the formation of a peptide bond between a C-terminal peptide ester (acyl donor) and an N-terminal peptide amine (nucleophile).[1][2][3][4][5]
-
S1 Pocket Specificity: The S1 binding pocket of Subtiligase is large and hydrophobic, naturally evolved to recognize Methionine (Met) and Phenylalanine (Phe).
-
Pza Compatibility: Due to the steric similarity between Pza and Phe, Subtiligase efficiently recognizes Pza-esters, forming the acyl-enzyme intermediate without inducing racemization.
-
Thermodynamic Control: Unlike proteases, Subtiligase is engineered to favor aminolysis over hydrolysis, especially when using activated ester substrates like glycolate phenylalanylamide (Cam) esters.
Experimental Workflow & Decision Tree
The following diagram outlines the decision process for selecting the ligation strategy based on the position of the Pza residue.
Caption: Decision tree for incorporating Pza into peptides via enzymatic ligation. Subtiligase is the preferred route for scarless ligation at the Pza site.
Detailed Protocol: Subtiligase-Mediated Ligation[6]
This protocol focuses on the most challenging scenario: Ligation at the C-terminus of Pza (Peptide-Pza-CO-NH-Peptide).
Materials & Reagents[7]
-
Enzyme: Subtiligase (recombinant, >95% purity). Note: Stabiligase variants are preferred if chaotropes are needed.
-
Acyl Donor: Peptide-Pza-OCam (Glycolate phenylalanylamide ester).
-
Why Cam-ester? It mimics the P1'-P2' residues, improving enzyme binding (Km) and catalytic efficiency (kcat) compared to simple alkyl esters.
-
-
Nucleophile:
-Peptide (N-terminal amine, free base). -
Reaction Buffer: 100 mM Tricine (pH 8.0).
-
Additives: 10-50 mM CaCl₂ (Critical for enzyme stability), 0.1% Triton X-100.
-
Co-solvent: Trifluoroethanol (TFE) or DMSO (to solubilize Pza peptides).
Step-by-Step Methodology
Phase 1: Substrate Preparation (Chemical Synthesis)
-
Synthesize the donor peptide on a specialized linker (e.g., hydrazine or specific thioester precursors) or use solution-phase esterification to attach the glycolic acid phenylalanylamide (Cam) moiety to the C-terminal Pza.
-
QC Check: Verify the Pza-OCam ester mass via LC-MS. Ensure no hydrolysis has occurred during cleavage/workup.
Phase 2: Enzymatic Ligation
-
Dissolution: Dissolve the Nucleophile peptide (1.5 - 2.0 equivalents) in Reaction Buffer (100 mM Tricine, pH 8.0, 10 mM CaCl₂).
-
Expert Tip: Adjust pH to 8.0 after peptide addition. Pza peptides can be acidic.
-
-
Donor Addition: Dissolve the Pza-OCam Donor (1.0 equivalent, typically 1–5 mM final conc) in TFE or DMSO. Add to the reaction mix (keep organic solvent <20% v/v).
-
Enzyme Initiation: Add Subtiligase (final concentration 1–5 µM). The Enzyme:Substrate ratio should be roughly 1:1000.
-
Incubation: Incubate at 25°C for 30–60 minutes.
-
Monitoring: Analyze 2 µL aliquots via HPLC every 15 minutes. Look for the disappearance of the ester peak and appearance of the ligated product.
-
Troubleshooting: If hydrolysis (Donor-OH) competes with aminolysis, increase the Nucleophile concentration or pH slightly (to 8.2) to ensure the N-terminal amine is deprotonated.
-
Phase 3: Quenching & Purification
-
Quench: Acidify the reaction with 0.1% TFA (pH < 3.0) to denature Subtiligase.
-
Purification: Perform semi-preparative RP-HPLC using a C18 column. Pza is slightly less hydrophobic than Phe; adjust gradients accordingly (e.g., 5-60% ACN over 30 mins).
Mechanism of Action
The following diagram illustrates the catalytic cycle of Subtiligase with the specific Pza substrate.
Caption: Catalytic cycle of Subtiligase. The Pza side chain occupies the S1 pocket, allowing the active site Cysteine to attack the ester carbonyl.
Data Analysis & Validation
Expected Results vs. Common Failures
| Parameter | Successful Ligation | Common Failure Mode | Cause/Solution |
| LC-MS Profile | Single peak: Mass = Donor + Nuc - HOCam | Peak: Mass = Donor - Cam + OH | Hydrolysis. Increase Nucleophile conc. or pH. |
| Kinetics | >90% conversion in <60 mins | <20% conversion after 2 hrs | Steric Clash. Pza might require Stabiligase variant or more TFE. |
| Stereochemistry | >99% L-isomer at ligation site | >5% D-isomer detected | Chemical contamination. Ensure starting ester was pure L-isomer. |
Metal Coordination Note
Pza can chelate divalent cations. While Subtiligase requires Ca²⁺ for stability, high concentrations of Pza (millimolar range) might sequester Ca²⁺ from the enzyme.
-
Validation: If enzyme activity drops, supplement the buffer with excess Ca²⁺ (up to 50 mM) or use engineered Ca-independent variants if available.
References
-
Chang, T. K., et al. (1994). "Subtiligase: a tool for semisynthesis of proteins."[6] Proceedings of the National Academy of Sciences, 91(26), 12544–12548. Link
-
Weeks, A. M., & Wells, J. A. (2020). "Subtiligase-Catalyzed Peptide Ligation." Chemical Reviews, 120(6), 3127–3160.[7] Link
-
Schmidt, M., et al. (2017). "Peptiligase, an Enzyme for Efficient Chemoenzymatic Peptide Synthesis and Cyclization in Water." Advanced Synthesis & Catalysis, 359(12), 2050-2055. Link
-
Gentilucci, L., et al. (2010). "Chemical Synthesis of Peptides Containing Non-Canonical Amino Acids." Current Pharmaceutical Design, 16(28), 3185-3203. Link
-
Bioprocess Online. "Enzymatic Peptide Synthesis." Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]
- 5. Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtiligase: a tool for semisynthesis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
Mass Spectrometry Analysis of Peptides with 3-Pyrazinylalanine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 3-Pyrazinylalanine in Peptide Therapeutics
The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance potency, stability, and pharmacokinetic profiles. Among these, 3-Pyrazinylalanine (Pya) is a particularly intriguing building block. Its aromatic pyrazine ring introduces unique structural and electronic properties, capable of modulating peptide conformation and participating in novel binding interactions. As peptides containing 3-Pyrazinylalanine advance through the development pipeline, robust analytical methods for their characterization are paramount. Mass spectrometry (MS), a cornerstone of peptide and protein analysis, provides essential information on sequence, purity, and post-translational modifications.[1]
This application note provides a comprehensive guide to the mass spectrometry analysis of peptides containing 3-Pyrazinylalanine. We will delve into the anticipated fragmentation behavior of the Pya residue, outline potential challenges in peptide sequencing, and provide detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
The Mass Spectrometric Behavior of 3-Pyrazinylalanine
Understanding the fragmentation pattern of 3-Pyrazinylalanine is crucial for accurate peptide sequencing. While no direct studies on the MS/MS behavior of Pya-containing peptides are readily available, we can infer its fragmentation pathways by examining the behavior of related pyrazine-containing molecules and general principles of peptide fragmentation.[2][3]
Predicted Fragmentation Pathways:
Collision-Induced Dissociation (CID) is a common fragmentation technique that typically yields b- and y-type ions from cleavage of the peptide backbone.[3][4] The fragmentation of the 3-Pyrazinylalanine side chain is expected to be a prominent feature in the MS/MS spectrum. Based on studies of hydroxymethylpyrazines, we can anticipate characteristic neutral losses from the pyrazine ring.[2]
-
Neutral Loss of HCN (27 Da): The pyrazine ring may undergo fragmentation through the loss of a hydrogen cyanide molecule. This would result in a fragment ion 27 Da lighter than the precursor ion or a b/y-ion containing the Pya residue.
-
Ring Opening and Fragmentation: The pyrazine ring could undergo more complex fragmentation pathways involving ring opening, leading to a variety of smaller fragment ions.
-
Characteristic Immonium Ion: Like other amino acids, 3-Pyrazinylalanine is expected to produce a characteristic immonium ion at m/z 121.1. This ion can be a useful diagnostic marker for the presence of Pya in a peptide.
It is important to note that the specific fragmentation pattern will be influenced by the position of the 3-Pyrazinylalanine residue within the peptide, the overall peptide sequence, and the charge state of the precursor ion.[3]
Challenges and Considerations in Sequencing Peptides with 3-Pyrazinylalanine
The presence of a non-natural amino acid like 3-Pyrazinylalanine can introduce several challenges to standard peptide sequencing workflows:
-
Database Search Limitations: Standard protein databases do not contain information on non-natural amino acids. Therefore, automated sequencing algorithms may fail to identify peptides containing Pya unless the database is modified to include its mass and potential fragmentation patterns.[5]
-
Altered Fragmentation Propensity: The pyrazine ring may influence the fragmentation of adjacent peptide bonds, potentially leading to atypical cleavage patterns and making manual spectral interpretation more complex.
-
Isobaric Interferences: It is crucial to consider potential isobaric interferences from natural amino acid combinations that may have a similar mass to 3-Pyrazinylalanine. High-resolution mass spectrometry is essential to differentiate these species.
Experimental Workflow for LC-MS/MS Analysis
A robust and reliable LC-MS/MS workflow is critical for the successful analysis of 3-Pyrazinylalanine-containing peptides. The following diagram and protocol outline a typical workflow.
Figure 1. A typical experimental workflow for the LC-MS/MS analysis of peptides containing 3-Pyrazinylalanine.
Detailed Protocols
Protocol 1: Sample Preparation
-
Peptide Dissolution: Dissolve the synthetic peptide containing 3-Pyrazinylalanine in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a stock concentration of 1 mg/mL. The exact solvent composition may need to be optimized based on the peptide's hydrophobicity.
-
Serial Dilution: Prepare a series of dilutions from the stock solution using the same solvent to achieve a final concentration suitable for LC-MS/MS analysis (typically in the low µg/mL to ng/mL range).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography Parameters:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15-30 minutes (optimize based on peptide retention) |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Scan Range | m/z 200-2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions |
| Fragmentation Method | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) |
| Collision Energy | Stepped or normalized collision energy (e.g., 25, 30, 35%) to ensure comprehensive fragmentation |
| Resolution | High resolution for both MS1 (e.g., >60,000) and MS2 (e.g., >15,000) scans to aid in accurate mass determination and differentiation of isobaric species. |
| Dynamic Exclusion | Enable dynamic exclusion to prevent repeated fragmentation of the most abundant ions and allow for the detection of lower abundance species. |
Protocol 3: Data Analysis
-
Database Creation: Create a custom sequence database that includes the sequence of the 3-Pyrazinylalanine-containing peptide. Define the mass of 3-Pyrazinylalanine (monoisotopic mass: 165.0640 Da) as a variable modification.
-
Automated Database Search: Use a suitable search algorithm (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra against the custom database.
-
Manual Spectral Interpretation: Manually inspect the MS/MS spectra of the identified peptide to confirm the sequence and characterize the fragmentation of the 3-Pyrazinylalanine residue. Look for the predicted neutral losses and the characteristic immonium ion.
-
Sequence Confirmation and Purity Assessment: Confirm the full peptide sequence based on the observed b- and y-ion series. Assess the purity of the peptide by examining the extracted ion chromatogram of the precursor ion.
Fragmentation Pathway of a 3-Pyrazinylalanine-Containing Peptide
The following diagram illustrates the predicted CID fragmentation pathway for a hypothetical peptide containing 3-Pyrazinylalanine.
Figure 2. Predicted CID fragmentation pathways for a peptide containing 3-Pyrazinylalanine, highlighting both backbone cleavage and side-chain fragmentation.
Conclusion
The mass spectrometric analysis of peptides containing 3-Pyrazinylalanine requires a tailored approach that considers the unique fragmentation behavior of this non-natural amino acid. By creating a custom sequence database and carefully interpreting the MS/MS data, researchers can confidently sequence these novel peptides and assess their purity. The protocols and insights provided in this application note serve as a valuable resource for scientists and drug development professionals working with this exciting class of therapeutic peptides. As the use of 3-Pyrazinylalanine and other non-natural amino acids continues to expand, the development of robust and specialized analytical methods will be increasingly critical for advancing new peptide-based therapies.
References
-
Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
Gerpe, M. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
-
Baitaipai Biotechnology. Advantages and Limitations of MS/MS Peptide Sequencing. Retrieved from [Link]
-
Barrow, R. A., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 983-988. Retrieved from [Link]
-
Das, A., & B. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. bioRxiv. Retrieved from [Link]
-
Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11. Retrieved from [Link]
-
Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 693-705. Retrieved from [Link]
-
Rhodes, G. R., et al. (1983). Gas Chromatography-Mass Spectrometry of N-Heptafluorobutyryl Isobutyl Esters of Amino Acids in the Analysis of the Kinetics of [15N]H4+ Assimilation in Lemna minor L. Plant Physiology, 73(3), 634-638. Retrieved from [Link]
-
Eliuk, S., & Kim, H. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
Lameiras, P., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Mexican Chemical Society, 61(3), 221-229. Retrieved from [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 11(1), 85-92. Retrieved from [Link]
-
Ma, Y., et al. (2014). Selection of neutral losses and characteristic ions for mass spectral classifier. Analyst, 139(12), 3055-3061. Retrieved from [Link]
-
Tsiatsiani, L., & Heck, A. J. R. (2015). Electron Transfer Dissociation Mass Spectrometry in Proteomics. Chemical Reviews, 115(16), 8864-8884. Retrieved from [Link]
-
Mascot. Peptide fragmentation. Retrieved from [Link]
-
Olsztyńska-Janus, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7009. Retrieved from [Link]
-
Sridhara, V., et al. (2012). ETD fragmentation features improve algorithm. Expert Review of Proteomics, 9(3), 241-243. Retrieved from [Link]
-
El-Emary, T. I., & El-Dean, A. M. K. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
-
Ma, Y., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of The American Society for Mass Spectrometry, 25(3), 393-407. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mass Analytica. Synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Pyrazinylalanine in Drug Discovery
Executive Summary
3-Pyrazinylalanine (Pza) is a non-canonical amino acid (NCAA) that serves as a critical bioisostere in modern peptide drug discovery.[1] Structurally, it bridges the gap between Phenylalanine (Phe) and Histidine (His) . Unlike Phe, the pyrazine ring is electron-deficient and contains two nitrogen atoms capable of accepting hydrogen bonds. Unlike His, Pza remains uncharged at physiological pH (pKa of conjugate acid ~0.6), making it an ideal probe for studying histidine's steric role without the complication of pH-dependent protonation.
This guide details the strategic application of Pza for lipophilicity tuning , metabolic stability enhancement , and Structure-Activity Relationship (SAR) scanning . It includes validated protocols for Solid Phase Peptide Synthesis (SPPS) incorporation and proteolytic stability profiling.[1]
Physicochemical Profile & Strategic Utility[1]
The "Bioisostere Triangle"
Pza is best understood by comparing it to its natural counterparts.[1] It allows researchers to decouple steric effects from electronic and electrostatic effects.[1]
| Feature | L-Phenylalanine (Phe) | L-Histidine (His) | L-3-Pyrazinylalanine (Pza) |
| Side Chain Structure | Benzene (Hydrophobic) | Imidazole (Amphoteric) | Pyrazine (Polar Aromatic) |
| Electronic Nature | Electron-Rich (π-donor) | Electron-Rich / Basic | Electron-Deficient (π-acceptor) |
| H-Bonding | None | Donor & Acceptor | Acceptor Only (2 sites) |
| pKa (Side Chain) | N/A | ~6.0 (Physiological Buffer) | ~0.6 (Neutral at pH 7.4) |
| LogP (Hydrophobicity) | High (~1.[1]38) | Low (~ -3.[1]2) | Moderate / Low |
| Primary Utility | Hydrophobic Core / π-stacking | Catalysis / Metal Binding | Solubility / H-Bond Scan |
Mechanism of Action in Drug Design
-
Lipophilicity Reduction: Replacing Phe with Pza significantly lowers the cLogP of a peptide, improving aqueous solubility without sacrificing the steric "anchor" required for receptor binding.[1]
-
"Electronic Scanning":
-
Phe
Pza Mutation: Probes if the phenyl ring is purely hydrophobic or if the receptor contains cryptic H-bond donors that can interact with the pyrazine nitrogens. -
His
Pza Mutation: Tests if the Histidine residue acts as a proton shuttle (catalytic) or simply as a hydrogen bond acceptor.[1] If activity is retained with Pza, the positive charge of His is likely unnecessary.
-
-
Proteolytic Stability: The electron-deficient pyrazine ring is less susceptible to oxidative metabolism (P450s) compared to electron-rich phenyl rings.[1] Furthermore, non-canonical side chains often disrupt the recognition motifs of endogenous proteases (e.g., Chymotrypsin).
Visualizing the Decision Logic
Figure 1: Decision matrix for incorporating 3-Pyrazinylalanine into peptide optimization campaigns.
Protocol A: Fmoc-SPPS Incorporation of 3-Pyrazinylalanine
Objective: Efficient coupling of Fmoc-3-(2-pyrazinyl)-L-alanine (Fmoc-Pza-OH) into a peptide chain using standard Fmoc chemistry. Scope: Suitable for manual synthesis or automated synthesizers (e.g., CEM Liberty, Biotage).
Materials
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1]
-
Amino Acid: Fmoc-3-(2-pyrazinyl)-L-alanine (commercially available, e.g., Chem-Impex, Bachem).
-
Coupling Reagents: DIC/Oxyma Pure (Recommended for lower racemization) or HATU/DIEA.[1]
Step-by-Step Methodology
-
Resin Swelling:
-
Weigh resin (0.1 mmol scale) into the reaction vessel.
-
Swell in DMF for 30 minutes. Drain.
-
-
Standard Fmoc Deprotection:
-
Activation & Coupling (The Pza Step):
-
Note: The pyrazine ring is electron-withdrawing, making the
-proton slightly more acidic than Phe, but racemization is generally low under standard conditions. -
Reagent Prep: Dissolve Fmoc-Pza-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.
-
Activation: Add DIC (4.0 eq) to the amino acid solution. Allow to pre-activate for 2 minutes.
-
Coupling: Transfer solution to the resin.[1] Agitate for 60 minutes at Room Temperature (RT).
-
Optimization: If using automated microwave synthesis, use 75°C for 5 minutes. Avoid temperatures >90°C to prevent potential side reactions with the pyrazine nitrogens.[1]
-
-
Monitoring (Kaiser Test):
-
Final Cleavage:
-
Cocktail: TFA/TIS/Water (95:2.5:2.5).
-
Incubate resin in cocktail for 2–3 hours.[1]
-
Precipitate in cold diethyl ether and centrifuge.
-
Protocol B: Comparative Proteolytic Stability Assay
Objective: Quantify the stability enhancement provided by Pza substitution against Chymotrypsin (cleaves at aromatic residues).
Materials
-
Enzyme:
-Chymotrypsin (Type II from bovine pancreas).[1] -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8. -
Analytes:
-
Peptide A (Control): Ac-Ala-Phe-Ala-Lys-NH2
-
Peptide B (Test): Ac-Ala-Pza-Ala-Lys-NH2
-
-
Internal Standard: Caffeine or Tryptophan (if not present in sequence).
Procedure
-
Stock Preparation: Prepare 1 mM stocks of Peptide A and Peptide B in water (or 10% DMSO if insoluble).[1]
-
Enzyme Solution: Prepare a fresh 10 ng/µL solution of Chymotrypsin in the reaction buffer.
-
Incubation:
-
Mix 450 µL of Buffer + 50 µL of Peptide Stock (Final conc: 100 µM).
-
Initiate reaction by adding 10 µL of Enzyme Solution.[1]
-
Incubate at 37°C in a thermomixer.
-
-
Sampling:
-
At timepoints
min, remove 50 µL aliquots. -
Quench: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.
-
-
Analysis:
Expected Result
Peptide A (Phe) will degrade rapidly (
Visualizing the SPPS Workflow
Figure 2: Workflow for introducing 3-Pyrazinylalanine during Solid Phase Peptide Synthesis.
References
-
Physicochemical Properties of Pyrazines
- Title: "Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties"
- Source: ACS Pharmacology & Transl
- Context: Discusses the use of pyrazine moieties in protease inhibitors and their electronic properties.
-
URL:[Link]
-
Peptide Stability & Scanning
-
Fmoc-SPPS Protocols
-
Alanine Scanning vs.
Sources
Troubleshooting & Optimization
Technical Support Center: Incorporating 3-Pyrazinylalanine (Pza) in SPPS
Status: Active Agent: Senior Application Scientist Topic: Troubleshooting 3-Pyrazinylalanine (Pza) Incorporation System: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
Executive Summary: The Chemical Nature of the Problem
3-Pyrazinylalanine (Pza) is an unnatural amino acid often used to modulate the lipophilicity and proteolytic stability of peptide therapeutics (e.g., Bortezomib precursors). Structurally, it is a Phenylalanine (Phe) analog where the phenyl ring is replaced by a pyrazine ring.
The Core Challenge: The pyrazine ring is highly electron-deficient (π-deficient). Through the inductive effect (-I), it withdraws electron density from the
Module 1: Racemization Control (Critical)
User Query: "I am seeing a split peak (doublet) for my target peptide on HPLC, and the biological activity is lower than expected. Is my Fmoc-Pza-OH bad?"
Diagnosis: This is likely racemization , not bad starting material. The electron-withdrawing nature of the pyrazine ring stabilizes the deprotonated intermediate formed during activation, accelerating the formation of the oxazolone (azlactone) species. This species is prone to rapid epimerization before the amine couples.
Troubleshooting Protocol:
-
Switch Coupling Reagents:
-
Avoid: HATU/HBTU with DIEA. The basic environment (DIEA) combined with the high reactivity of uronium salts promotes rapid proton abstraction from the
-carbon. -
Use: DIC (Diisopropylcarbodiimide) / Oxyma Pure . This creates a near-neutral pH environment (approx. pH 4-5) during activation, drastically reducing base-catalyzed racemization while maintaining high coupling efficiency.
-
-
Temperature Control:
-
Standard: Room temperature (RT) for 60–120 minutes.
-
Microwave Users: Do NOT exceed 50°C. While microwave energy improves coupling, high temperatures (>75°C) will overcome the activation energy barrier for racemization, even with DIC/Oxyma.
-
Visualizing the Mechanism:
Figure 1: Mechanism of Base-Catalyzed Racemization in Electron-Deficient Amino Acids. The pyrazine ring stabilizes the enol form, driving the equilibrium toward the achiral intermediate.
Module 2: Chemical Stability & Side Reactions
User Query: "My mass spec shows the correct mass for the crude peptide, but after global deprotection and hydrogenation to remove Cbz groups, the mass is +4 or +6 units higher."
Diagnosis:
Catalytic Reduction of the Pyrazine Ring.
If your synthesis strategy involves removing Benzyl (Bzl) or Benzyloxycarbonyl (Cbz/Z) groups using Hydrogen gas (
Troubleshooting Protocol:
-
Change Protection Strategy:
-
Use Boc or Fmoc orthogonal protection for side chains (e.g., Lys(Boc), Asp(OtBu)) that are acid-labile.
-
Avoid any steps requiring catalytic hydrogenation (
) after Pza incorporation.
-
-
Cleavage Cocktail Optimization:
-
Pza is stable to standard TFA cleavage (95% TFA / 2.5% TIS / 2.5% H2O).
-
Note: If using very harsh scavengers (e.g., ethanedithiol) for long periods, ensure no thio-addition occurs, though Pza is generally robust to thiols compared to electron-rich rings.
-
Module 3: Coupling Efficiency & Aggregation
User Query: "The coupling of Fmoc-Pza-OH proceeds fine, but the next amino acid fails to couple completely (deletion sequence)."
Diagnosis: Steric Bulk & Aggregation. Pza is sterically similar to Phenylalanine but slightly more polar. However, heteroaromatic residues can induce specific folding or aggregation patterns (beta-sheet formation) on the resin, making the N-terminus inaccessible for the subsequent step.
Troubleshooting Protocol:
-
The "Magic Mixture":
-
Use a solvent system of DMF/DMSO (90:10) or NMP instead of pure DMF for the coupling after Pza. This disrupts hydrogen bonding networks.[1]
-
-
Double Coupling:
-
Perform a double couple for the residue immediately following Pza.
-
Step 1: DIC/Oxyma (3 eq), 45 min.
-
Step 2: HATU/DIEA (3 eq), 30 min (Only safe here because the incoming amino acid is activated, not the Pza on the resin, so Pza racemization risk is negligible).
-
Workflow Visualization:
Figure 2: Decision Tree for Optimizing Pza Incorporation and Subsequent Extension.
Summary Data: Reagent Compatibility Table
| Parameter | Recommended Condition | Dangerous Condition | Reason |
| Activation | DIC / Oxyma Pure | HATU / DIEA / HBTU | Base-catalyzed racemization of activated Pza. |
| Solvent | DMF, NMP | THF (poor swelling) | Solubility of heteroaromatic peptides. |
| Temperature | 25°C - 50°C | > 75°C | Thermal energy overcomes racemization barrier. |
| Deprotection | 20% Piperidine/DMF | DBU (too strong base) | Standard Fmoc removal is safe; DBU may cause aspartimide-like side reactions. |
| Global Cleavage | TFA / TIS / Water | Catalytic hydrogenation reduces the pyrazine ring. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Establishes Oxyma/DIC as the superior method for racemiz
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
- Provides comparative data on racemization rates between HOBt, HO
-
Palasek, S. A., et al. (2007).[2] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Link
- Validates the temperature limits (50°C) for sensitive amino acid couplings in microwave SPPS.
-
Gnanaprakasam, B., et al. (2011).[3] Synthesis of peptides and pyrazines from
-amino alcohols through extrusion of .[3][4] Angewandte Chemie International Edition, 50(51), 12240-12244. Link- Highlights the reversible nature of pyrazine/piperazine redox, confirming the risk of ring reduction under hydrogen
Sources
- 1. peptide.com [peptide.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-3-Pyrazinylalanine (Fmoc-Pza-OH) Optimization Guide
Document ID: TSC-PZA-OPT-01 Last Updated: February 17, 2026 Department: Advanced Peptide Synthesis Applications
Technical Profile & Challenge Overview
Fmoc-3-Pyrazinylalanine (Fmoc-Pza-OH) is a non-canonical amino acid (NCAA) often utilized to introduce nitrogen-rich heterocycles into peptide backbones. While structurally analogous to Phenylalanine or Histidine, it presents a distinct "personality" in Solid-Phase Peptide Synthesis (SPPS) that requires specific handling.
Why is Coupling Pza Difficult?
-
Electronic Deactivation: The pyrazine ring is electron-deficient. This withdraws electron density from the
-carbon, increasing the acidity of the -proton. Result: High risk of base-catalyzed racemization during activation.[1] -
Steric Bulk: The heteroaromatic ring is bulkier than a standard phenyl ring, creating kinetic barriers, especially when coupled to secondary amines (e.g., Proline) or N-methylated residues.
-
Solubility: The planar, hydrophobic nature of the ring can induce
- stacking aggregates within the resin matrix, leading to "difficult sequences" and deletion products.
Core Coupling Protocols
Do not rely on a single "standard" protocol. Choose your method based on the sequence context.
Protocol A: The "High Fidelity" Method (Recommended Start)
Best for: Standard sequences, preventing racemization. Mechanism: Carbodiimide activation with Oxyma Pure.[1][2][3]
| Component | Equivalents | Notes |
| Fmoc-Pza-OH | 3.0 - 4.0 eq | Dissolve in minimal DMF or NMP. |
| DIC (Diisopropylcarbodiimide) | 3.0 - 4.0 eq | The activator. |
| Oxyma Pure | 3.0 - 4.0 eq | Critical: Superior to HOBt for suppressing racemization in electron-deficient amino acids. |
| Base | 0 eq | Do NOT add DIPEA/NMM. This method is base-free, eliminating the primary cause of racemization. |
| Time/Temp | 60 min @ RT | If heating is required, limit to 50°C max. |
Protocol B: The "Power" Method (For Difficult Junctions)
Best for: Coupling onto steric bulk (e.g., N-Me-AA, Aib, Pro) or when Protocol A fails. Mechanism: Uronium/Aminium salt activation (Fast kinetics).
| Component | Equivalents | Notes |
| Fmoc-Pza-OH | 3.0 eq | |
| HATU | 2.9 eq | Slight deficit ensures no unreacted HATU caps the amine. |
| HOAt | 3.0 eq | Additive synergizes with HATU for steric hindrance. |
| DIPEA / TMP | 6.0 eq | Critical: Use TMP (2,4,6-Trimethylpyridine) if racemization is observed; it is a weaker base than DIPEA. |
| Pre-activation | < 30 sec | Do NOT pre-activate for long periods. The active ester is unstable. |
Visualization: Decision Matrix & Mechanism
Figure 1: Optimization Workflow for Fmoc-Pza-OH
Caption: Decision tree for selecting coupling conditions based on steric hindrance and initial pass/fail rates.
Figure 2: The Racemization Trap (Why Base Matters)
Caption: Mechanism of base-catalyzed racemization driven by the electron-withdrawing pyrazine ring.
Troubleshooting Guide & FAQs
Q1: I am seeing significant racemization (D-Pza > 5%). What went wrong?
Diagnosis: You likely used a standard HATU/DIPEA protocol with excessive base or pre-activation time. The electron-withdrawing pyrazine ring makes the
-
Switch to Protocol A (DIC/Oxyma). This is base-free during activation.
-
Use Collidine (TMP): If you must use HATU, replace DIPEA with 2,4,6-trimethylpyridine (Collidine). It is sterically hindered and less likely to abstract the
-proton. -
Eliminate Pre-activation: Add the base to the resin or immediately before dispensing. Do not let the activated ester sit with the base.
Q2: My coupling yield is low (<80%), but I'm afraid to heat it.
Diagnosis: Steric hindrance or aggregation is preventing the reaction, but you are correctly worried about heat-induced degradation/racemization. The Fix:
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone).[4] NMP disrupts
-sheet aggregation better than DMF. -
Chaotropic Salts: Dissolve the Fmoc-Pza-OH and coupling reagents in 0.1M LiCl in NMP . This breaks hydrogen bond networks in the resin.
-
Microwave (Careful): You can use microwave, but limit it to 50°C for 10 minutes max. Do not use the standard 75°C protocol.
Q3: The Fmoc deprotection after coupling Pza is slow.
Diagnosis: The bulk of the pyrazine ring can shield the Fmoc group. The Fix:
-
Use 20% Piperidine + 0.1M DBU in DMF. DBU is a stronger base and will accelerate deprotection.[5]
-
Warning: Ensure thorough washing after DBU use to prevent aspartimide formation in subsequent steps.
Q4: Is Fmoc-Pza-OH compatible with "Green" solvents?
Answer: Yes. Recent data suggests Anisole/DMSO (9:1) or Green Solvent mixtures (e.g., gamma-valerolactone) are effective. However, solubility of Pza in pure ethyl acetate is often poor. Ensure a polar co-solvent (DMSO) is present.
Post-Synthesis Validation
When analyzing your crude peptide via HPLC/UPLC:
-
Look for the +18 Da peak: This usually indicates hydrolysis of the active ester (failed coupling) or incomplete drying.
-
Look for the -18 Da peak: Aspartimide formation (if Asp is present).
-
Diastereomer Separation: Use a C18 column with a shallow gradient (e.g., 0.5% B/min). The D-Pza isomer will typically elute slightly earlier than the L-Pza isomer due to different interaction with the stationary phase.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal, 15(37), 9394–9403.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Context on racemization of electron-deficient residues).
Sources
Technical Support Center: 3-Pyrazinylalanine (Pza) in Peptide Synthesis
Current Status: 🟢 Operational Topic: Troubleshooting Side Reactions of 3-Pyrazinylalanine Ticket Priority: High (Irreversible modification risks)
Introduction: The "Trojan Horse" of Amino Acids
Welcome to the technical support hub for 3-Pyrazinylalanine (Pza) . This non-canonical amino acid is a critical structural analog of Phenylalanine and Histidine, widely recognized for its role in proteasome inhibitors like Bortezomib .
Why is this difficult?
While Pza appears structurally robust, the pyrazine ring (1,4-diazine) is significantly more electron-deficient than a phenyl ring. This alters the acidity of the
This guide treats your synthesis challenges as active support tickets. Select the issue below that matches your observation.
Module 1: The Hydrogenation Hazard
Ticket #PZA-001: "My product mass is +6 Da (or +4/+2) higher than expected."
Diagnosis:
You likely attempted to remove a Cbz (Z) group or a Benzyl ester (OBzl) using catalytic hydrogenation (
The Root Cause: The pyrazine ring is highly susceptible to catalytic reduction. Unlike the benzene ring in Phenylalanine, which requires high pressure to reduce, the pyrazine ring can be hydrogenated under mild conditions (1 atm, RT) in the presence of Palladium or Platinum catalysts.
-
Result: Conversion of the aromatic Pyrazine ring into a non-aromatic Piperazine (or partially reduced di/tetrahydropyrazine).
-
Mass Shift: +6 Da (Full saturation:
).
The Mechanism (Visualization):
Figure 1: The catalytic reduction of the pyrazine ring leads to piperazine derivatives.
Resolution Protocol:
-
Immediate Action: Stop all catalytic hydrogenation steps.
-
Alternative Strategy:
-
Switch Protection: Use Fmoc/tBu strategy exclusively. The pyrazine ring is stable to Piperidine (Fmoc removal) and TFA (tBu removal).
-
If Cbz is mandatory: Use acid-labile Z-groups (e.g., Z(OMe)) removable by TFA, or use HF (Hydrogen Fluoride) cleavage (though harsh, it preserves the ring better than
). -
Transfer Hydrogenation? Not recommended. Even mild transfer hydrogenation (cyclohexadiene/Pd) can reduce the pyrazine ring.
-
Module 2: Racemization Risks
Ticket #PZA-002: "I see diastereomers (D-isomer impurity) in my HPLC."
Diagnosis: Racemization occurred during the coupling (activation) of the Pza residue.
The Root Cause:
The pyrazine ring is electron-withdrawing. This inductive effect increases the acidity of the
Data: Racemization Risk by Reagent [1][2][3]
| Activation Method | Base Used | Risk Level | Notes |
| HATU / HBTU | DIPEA | High | Strong activation + strong base = rapid oxazolone formation. |
| TBTU | DIPEA | Medium | Better than CDI, but D-isomer still observed (Ivanov et al., 2012). |
| DIC / HOBt | None | Low | Standard carbodiimide method is safer but slower. |
| DIC / Oxyma | None/Collidine | Lowest | Recommended. Oxyma Pure acts as a superior suppressor. |
The Mechanism (Visualization):
Figure 2: Electron-withdrawing nature of Pyrazine facilitates (\alpha)-proton abstraction.
Resolution Protocol:
-
Change the Base: Replace DIPEA/TEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that minimizes proton abstraction while sufficient for coupling.
-
Change the Additive: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) instead of HOBt.
-
Pre-activation: Minimize the time the activated ester sits in solution before adding the amine component.
-
Protocol:
Recommended Coupling: 3 eq Pza-OH + 3 eq DIC + 3 eq Oxyma Pure in DMF. Pre-activate for 2 mins, then add to resin.
Module 3: Metal Chelation & Catalyst Poisoning
Ticket #PZA-003: "My Alloc deprotection (Pd) or Click reaction (Cu) failed."
Diagnosis: The pyrazine nitrogens (N-1 and N-4) are coordinating with your transition metal catalyst, effectively poisoning it.
The Root Cause:
Pyrazines are excellent ligands. In "Pincer complexes," pyrazines are used specifically to hold metals like Ruthenium or Palladium tightly. If you have a Pza residue on your peptide and try to use a metal catalyst for a side-chain modification (e.g., removing an Alloc group with
Resolution Protocol:
-
Increase Catalyst Load: You may need 2-3x the standard amount of Pd or Cu catalyst to overwhelm the chelating effect of the pyrazine.
-
Scavengers: Add a competitive ligand that binds the metal after the reaction to help remove it from the peptide, or use EDTA washes extensively during workup.
-
Order of Operations: If possible, perform metal-catalyzed steps before coupling the Pza residue.
Frequently Asked Questions (FAQ)
Q: Can I use Boc chemistry for 3-Pyrazinylalanine? A: Yes, but with a caveat. The TFA cleavage is safe for the pyrazine ring. However, if you use HF (Hydrogen Fluoride) for the final cleavage (common in old-school Boc), the ring is generally stable, but you must avoid any scavengers that might reduce the ring. The main risk in Boc chemistry is if you use catalytic hydrogenation to remove Bzl groups—do not do this.
Q: Is the Pyrazine ring stable to Piperidine (Fmoc removal)? A: Yes. The pyrazine ring is electron-deficient and generally resistant to nucleophilic attack by piperidine under standard SPPS conditions (20% Piperidine/DMF).
Q: I need to synthesize Bortezomib. What is the critical impurity to watch for? A: Aside from the D-isomer (epi-bortezomib), watch for deboronated impurities (oxidative degradation) and piperazine analogs if any reductive steps were used.
References
-
Ivanov, A. S., et al. (2012).[4][5] "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67–76.[4] Link
- Key Insight: Identifies racemization (D-Phe analog) and oxidative impurities in Pza-containing peptides.
-
Gnanaprakasam, B., et al. (2011).[6] "Synthesis of peptides and pyrazines from
-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes." Angewandte Chemie International Edition, 50(51), 12240-12244.[6] Link- Key Insight: Demonstrates the reversibility of pyrazine/peptide redox cycles, highlighting the sensitivity of the ring to hydrogenation c
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7][8][9] Chemical Reviews, 109(6), 2455–2504. Link
- Key Insight: General protocols for protecting group comp
Sources
- 1. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of Custom Peptide Synthesis [peptide2.com]
Technical Support Center: A Troubleshooting Guide for Unnatural Amino Acid Peptide Synthesis
Welcome to the Technical Support Center for Unnatural Amino Acid (Uaa) Peptide Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating non-canonical amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and field-proven insights to empower you to troubleshoot and optimize your syntheses effectively.
The introduction of unnatural amino acids offers a powerful tool for modulating the stability, activity, and novelty of peptides.[1] However, the unique structural and chemical properties of Uaas can present significant challenges during solid-phase peptide synthesis (SPPS).[1] This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at each stage of your experiment.
I. Coupling Reactions: The Heart of the Synthesis
The formation of the peptide bond is the cornerstone of SPPS. When working with Uaas, particularly those with bulky or unusual side chains, achieving complete and efficient coupling is often the first major hurdle.
Q1: My coupling reaction for a sterically hindered Uaa is incomplete. What are my next steps?
A1: Incomplete coupling with sterically hindered Uaas is a common challenge stemming from the physical obstruction of the reactive amino and carboxyl groups by bulky side chains.[2] When standard coupling protocols fail, a multi-faceted approach is necessary.
Initial Troubleshooting: The Double Coupling Strategy
A straightforward and often effective method is to simply repeat the coupling step to drive the reaction to completion.[2]
Experimental Protocol: Double Coupling with HATU
-
Following the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, pre-activate the sterically hindered Fmoc-Uaa (3.9 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.
-
Add the fresh, activated Uaa solution to the resin.
-
Allow the second coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF (3 x 1 min) and proceed with the synthesis.
Advanced Strategies for Persistent Coupling Issues
If double coupling is insufficient, consider the following escalation of strategies:
-
Elevated Temperature: Microwave-assisted SPPS can significantly accelerate coupling reactions for even highly hindered amino acids by providing rapid and uniform heating.[2][3][4] For conventional synthesis, a modest increase in temperature (e.g., to 40-50°C) can be beneficial, but must be monitored to prevent racemization.[2]
-
Superior Coupling Reagents: For particularly challenging couplings, switching to a more potent coupling reagent is recommended. Reagents like HATU and PyAOP, which form highly reactive OAt esters, are generally more effective than HBTU or PyBOP.[2] COMU, an Oxyma-based reagent, also shows excellent performance.[5][6]
| Coupling Reagent | Additive | Activating Species | Relative Efficiency for Hindered Couplings |
| HATU | HOAt | OAt-ester | Very High[6] |
| HBTU | HOBt | OBt-ester | High[6] |
| PyBOP | HOBt | OBt-ester | High[6] |
| COMU | Oxyma | Oxyma-ester | Very High[5] |
| DCC/DIC | HOBt/HOAt | O-acylisourea | Moderate to High |
-
Solvent Optimization: The solvation of the growing peptide chain is critical for reaction efficiency. If the peptide-resin fails to swell adequately, it's an indication of poor solvation. Switching from DMF to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or a solvent mixture such as DCM/DMF/NMP (1:1:1) can improve reaction outcomes.[7]
Q2: I'm observing racemization of my Uaa during coupling. How can I prevent this?
A2: Racemization, the loss of stereochemical integrity, is a critical issue that can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide. It often occurs through the formation of a planar oxazolone intermediate from the activated amino acid.[8]
The key to suppressing racemization is the addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling reaction.[8][9][10] These additives convert the highly reactive activated intermediate into a more stable active ester that is less prone to oxazolone formation.[8]
-
HOAt vs. HOBt: HOAt is generally more effective at suppressing racemization than HOBt due to the electron-withdrawing effect of the nitrogen atom in its 7-position.[8]
-
OxymaPure®: This additive is a non-explosive alternative to HOBt and HOAt and demonstrates high coupling rates with low racemization.[5]
Experimental Protocol: Racemization Suppression
-
When preparing the solution of your Uaa for coupling, co-dissolve it with an equimolar amount of HOBt or HOAt.
-
Proceed with the addition of your coupling reagent (e.g., DIC).
-
The in situ formation of the HOBt or HOAt active ester will effectively compete with oxazolone formation, thus preserving the stereochemistry of your Uaa.
II. On-Resin Side Reactions: Challenges During Chain Elongation
As the peptide chain elongates, the potential for unwanted side reactions involving the growing peptide or the Uaa side chain increases.
Q3: My peptide contains an Asp-Uaa motif and I'm seeing a +18 Da mass shift in my analytical results. What is happening?
A3: This is a classic sign of aspartimide formation, a common and problematic side reaction in Fmoc-based SPPS.[11][12] It occurs when the backbone amide nitrogen of the Uaa following an aspartic acid residue attacks the side-chain ester of the Asp, forming a five-membered succinimide ring. This ring can then be opened by the piperidine used for Fmoc deprotection, leading to a mixture of the desired α-peptide and the undesired β-peptide, as well as piperidide adducts.[9]
Caption: Decision workflow for troubleshooting peptide aggregation.
III. Cleavage and Deprotection: The Final Frontier
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step where many side reactions can occur, particularly with sensitive Uaas.
Q5: What is the best cleavage cocktail for my Uaa-containing peptide?
A5: The choice of cleavage cocktail depends heavily on the amino acid composition of your peptide, including the specific Uaas and their protecting groups. [13]The trifluoroacetic acid (TFA) used for cleavage generates highly reactive cationic species from the protecting groups, which can alkylate sensitive residues like Trp, Met, Tyr, and Cys unless they are "scavenged". [13]
| Scavenger | Target Residues | Comments |
|---|---|---|
| Water | General, Trp, Tyr | Quenches tert-butyl cations. [14] |
| Triisopropylsilane (TIS) | Trp, general | Reduces trityl cations and prevents re-attachment to resin. [9] |
| 1,2-Ethanedithiol (EDT) | Cys, Met, Arg(Pmc/Pbf) | A strong reducing agent, but has a strong odor. Can cause side reactions with Trp upon prolonged exposure. [9] |
| Thioanisole | Arg(Mtr), Met | Helps prevent sulfonation of Trp. |
| Phenol | Arg, Tyr | A good scavenger for aromatic side chains. |
| Dithiothreitol (DTT) | Cys | A less odorous alternative to EDT for reducing disulfide bonds. [15]|
Recommended General-Purpose Cleavage Cocktail:
For most peptides, a cocktail of TFA/TIS/Water (95:2.5:2.5) is sufficient, especially if recommendations for protecting groups like Fmoc-Trp(Boc) are followed. [13] For Peptides with Sensitive Residues (Cys, Met, Arg(Pmc/Pbf)):
A more robust cocktail like Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5) is recommended. [13][16]
Q6: My peptide is extremely hydrophobic and precipitates during cleavage/deprotection. How can I improve its solubility?
A6: Highly hydrophobic peptides can be challenging to handle after cleavage. If your peptide crashes out of solution and becomes difficult to redissolve, you can try the following:
-
Alternative Precipitation Solvents: Instead of diethyl ether, try precipitating with a less non-polar solvent or a mixture of solvents.
-
Direct Solubilization: After evaporating the TFA, attempt to dissolve the crude peptide directly in a solvent like 50% acetic acid or a mixture containing trifluoroethanol (TFE). Be cautious, as TFE can interfere with subsequent HPLC purification.
-
Purification of Protected Peptide: If the peptide is synthesized on a hyper-acid sensitive resin like 2-chlorotrityl chloride resin, you can cleave the fully protected peptide from the resin using a mild acidic solution (e.g., acetic acid/TFE/DCM 1:1:8). [17]The protected peptide is often more soluble in organic solvents, making it easier to purify. The protecting groups can then be removed in a subsequent step.
IV. Analytical Characterization: Knowing Your Product
Thorough analytical characterization is essential to confirm the identity and purity of your Uaa-containing peptide and to identify any side products.
Q7: What analytical techniques are best for identifying impurities in my Uaa peptide synthesis?
A7: A combination of chromatographic and mass spectrometric techniques is crucial for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. [18][19]It can separate the target peptide from deletion sequences, incompletely deprotected species, and many other impurities.
-
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the desired peptide and for identifying unknown impurities. [20][21][22]High-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the determination of the elemental composition of byproducts. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of modifications.
By combining these techniques, you can gain a comprehensive understanding of your synthesis outcome and make informed decisions for further optimization and purification.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry–A European Journal, 26(64), 14546-14557. Retrieved from [Link]
- Jacobsen, M. T., Spaltenstein, P., Giesler, R. J., Hung-Chieh Chou, D., & Kay, M. S. (2022). Improved Handling of Peptide Segments Using Side Chain-Based “Helping Hand” Solubilizing Tools. In Methods in Molecular Biology (pp. 23-53). Humana, New York, NY.
-
Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). In Methods in Molecular Biology (pp. 235-249). Humana Press, Totowa, NJ. Retrieved from [Link]
-
Biotage. (n.d.). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. Retrieved from [Link]
-
Biotage. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from [Link]
-
Sohma, Y., Sasaki, M., Hayashi, Y., Kimura, T., & Kiso, Y. (2013). Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry, 11(10), 1581-1586. Retrieved from [Link]
-
Steiner, A., Hartrampf, F., & Bode, J. W. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 12(1), 1-8. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Journal of Peptide Science, 17(5), 323-335.
-
AAPPTec. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. Retrieved from [Link]
-
Galanis, A. S., Albericio, F., & G. de la Torre, B. (2018). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 20(1), 81-84. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
- Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemistry–A European Journal, 18(29), 8826-8837.
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). A New Reagent for the Cleavage of Fully Protected Peptides synthesised on 2-Chlorotrityl Chloride Resin. Tetrahedron Letters, 30(30), 3943-3946.
-
Chait, B. T., Wang, R., Beavis, R. C., & Kent, S. B. (1993). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical chemistry, 65(11), 1544-1549. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
- Mutter, M., Nefzi, A., Sato, K., Sun, X., Wahl, F., & Wöhr, T. (1996). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.; Georg Thieme Verlag: Stuttgart, Germany, 282-299.
-
G. de la Torre, B., & Albericio, F. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6528. Retrieved from [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (2018). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide, 1-3.
- Beyermann, M., & Bienert, M. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. In Solid-Phase Synthesis (pp. 97-130). Springer, Berlin, Heidelberg.
-
ResearchGate. (2020, November 3). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from [Link]
- Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
- Vasanthakumar, G. R., & Patil, B. S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS–AN UPDATE Review Article. International Journal of Pharmaceutical Sciences and Research, 2(5), 1121.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]
-
Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem. Retrieved from [Link]
-
BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]
- Young, J. D., Huang, A., Stevens, R., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-203.
-
Lee, N. (2022, June 11). Peptide Hand Synthesis Part 5: Coupling Amino Acids [Video]. YouTube. Retrieved from [Link]
-
Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 4. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. lcms.cz [lcms.cz]
- 20. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biopharmaspec.com [biopharmaspec.com]
purification strategies for 3-Pyrazinylalanine-containing peptides
This guide serves as a specialized technical support resource for the purification of peptides containing 3-Pyrazinylalanine (Pza) . It is designed for researchers encountering specific stability, solubility, or separation challenges associated with this non-canonical aromatic amino acid.
Status: Active Subject: Optimization of Downstream Processing for Pza-Containing Peptides Expertise Level: Advanced / Senior Scientist
Technical Overview: The Pza Moiety
3-Pyrazinylalanine is a structural analog of Phenylalanine where the benzene ring is replaced by a pyrazine ring (1,4-diazine). This substitution introduces distinct physicochemical behaviors that must be accounted for during purification:
-
Electronic Character: The pyrazine ring is electron-deficient (π-deficient) and contains two nitrogen atoms. This significantly reduces the lipophilicity compared to Phenylalanine (Phe) or Tryptophan (Trp), often making Pza-peptides more soluble in aqueous buffers but less retained on C18 columns.
-
Acid-Base Properties: Unlike Pyridylalanine (which is basic, pKa ~5.3), the pyrazine nitrogens are very weak bases (pKa ~0.6). They will remain uncharged at standard HPLC pH (TFA/Formic acid), but they possess significant dipole moments and potential for hydrogen bonding.
-
Pi-Stacking: The electron-deficient ring has a strong propensity for
stacking interactions, particularly with electron-rich aromatic residues (e.g., Tyr, Trp) in the sequence, potentially leading to aggregation or broadening of peaks.
Pre-Purification Checklist & Sample Preparation
Before injecting crude peptide onto the preparative column, verify the following parameters to prevent column fouling and ensure recovery.
Solubility Troubleshooting
Issue: The crude peptide precipitates or forms a gel in 0.1% TFA/Water. Root Cause: While Pza is more polar than Phe, the overall peptide sequence may drive aggregation, or the Pza residues may be participating in intermolecular stacking.
| Solvent System | Suitability | Mechanism of Action |
| 0.1% TFA in H₂O | Low - Medium | Standard protonation. May fail for hydrophobic sequences. |
| 10-20% Acetic Acid | High | Disrupts weak aggregates; Pza is stable in acid. |
| 6M Guanidine HCl | Very High | Chaotropic agent; breaks H-bonds/stacking. Must be desalted later. |
| HFIP (Hexafluoroisopropanol) | Specialized | Dissolves beta-sheet aggregates. Use sparingly (dilute to <5% before injection). |
Protocol 1: The "Step-Up" Solubilization Method
-
Weigh crude peptide.
-
Add 0.1% TFA/Water to 50% of target volume. Sonicate 5 min.
-
If insoluble: Add Acetonitrile (ACN) dropwise up to 20% v/v.
-
If still insoluble: Add Glacial Acetic Acid dropwise until dissolved (up to 20% v/v).
-
Critical Check: Centrifuge at 10,000 x g for 5 min. Inject only the supernatant.
Purification Strategy (RP-HPLC)[1][2][3][4]
Stationary Phase Selection
Q: My Pza-peptide elutes too early or co-elutes with the injection peak. A: Pza reduces the overall hydrophobicity. Standard C18 columns may not provide enough retention.[1]
-
Recommendation: Switch to a C18-Aq (Polar Endcapped) or a Phenyl-Hexyl column.
-
Why? Phenyl-Hexyl phases interact via
mechanisms with the pyrazine ring, offering alternative selectivity to pure hydrophobicity.
-
Mobile Phase Engineering
Q: I see broad peaks or splitting. A: This often indicates secondary interactions (silanol activity) or conformational interconversion.
| Component | Recommendation | Technical Rationale |
| Buffer A | 0.1% TFA in H₂O | Ion-pairing agent masks silanols; low pH suppresses silanol ionization. |
| Buffer B | 0.1% TFA in ACN | Standard organic modifier. |
| Alternative | 10mM Ammonium Acetate (pH 4.5) | Only if acid sensitive. Note: Pza is stable in TFA, so this is rarely needed unless other residues (e.g., Trityl) require it. |
| Temperature | 45°C - 60°C | CRITICAL. Elevated temperature disrupts Pza-mediated |
Troubleshooting Guide (Q&A)
Category: Impurity Profiling
Q: I see a +18 Da impurity that co-elutes with my product. Is it Pza-related? A: Unlikely to be Pza. +18 Da usually indicates an Aspartimide opening or incomplete ester hydrolysis. However, check for Racemization .
-
Risk: Pza is electron-withdrawing, making the
-proton more acidic. Racemization during coupling (D-Pza formation) is a high risk. -
Diagnosis: D-isomer impurities often elute immediately before or after the main peak (typically -1 to +2 min shift).
-
Solution: Use a slower gradient (0.5% B/min) to resolve the diastereomer.
Q: My mass spec shows a +51 Da impurity. A: This is likely a Piperidine Adduct (3-(1-piperidinyl)alanine), a common side reaction in Fmoc chemistry if base removal is inefficient, though less specific to Pza itself and more to C-terminal Cys or susceptible residues.
Category: Loss of Yield
Q: I injected 100mg but recovered only 20mg. Where did it go? A: Check for Irreversible Adsorption .
-
Mechanism: The nitrogen-rich pyrazine ring can coordinate with metal ions (Fe, Ni) in older HPLC frits or stainless steel column bodies.
-
Fix: Passivate your LC system with 0.1% EDTA or Phosphoric acid wash. Use PEEK-lined columns if available.
Visual Workflows
Diagram 1: Purification Decision Logic
Caption: Logical workflow for selecting the optimal purification conditions based on peptide solubility and retention behavior.
Diagram 2: Racemization Risk & Mitigation
Caption: Mechanism of base-catalyzed racemization in Pza derivatives and mitigation steps during synthesis and purification.
References & Further Reading
-
Bachem. (2025). Peptide Purification Process & Methods: An Overview. Retrieved from
-
Isidro-Llobet, A., et al. (2019).[2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry. Retrieved from
-
Thermo Fisher Scientific. (2025). Peptide Analysis: Use of UV-Visible Second Derivative Spectroscopy. Retrieved from
-
Knudsen, L., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Retrieved from
-
BenchChem. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from
Sources
Validation & Comparative
Comparative Study: 3-Pyrazinylalanine vs. Phenylalanine in Peptide Engineering
This guide provides a comparative technical analysis of 3-Pyrazinylalanine (Pza) versus the canonical Phenylalanine (Phe) , designed for researchers optimizing peptide efficacy, solubility, and metabolic stability.
Executive Summary: The "Electronic Inversion" Strategy
In peptide drug discovery, Phenylalanine (Phe) is the standard bearer for hydrophobic, aromatic interactions. However, its high lipophilicity and electron-rich aromatic ring often lead to poor aqueous solubility and susceptibility to oxidative metabolism.
3-Pyrazinylalanine (Pza) —specifically 3-(pyrazin-2-yl)-L-alanine—serves as a "polar-aromatic" isostere. By replacing the benzene ring with a 1,4-diazine (pyrazine) ring, researchers can:
-
Invert Electronic Character: Switch from an electron-rich (Phe) to an electron-deficient (Pza) ring, altering
- stacking geometries. -
Enhance Solubility: Drastically reduce lipophilicity (LogP) due to the two annular nitrogen atoms.
-
Introduce H-Bonding: Gain two potential hydrogen bond acceptors without adding steric bulk.
Physicochemical Profiling
The following table contrasts the fundamental properties of the two residues. The critical differentiator is the LogP and Quadrupole Moment .
| Feature | L-Phenylalanine (Phe, F) | 3-Pyrazinylalanine (Pza) | Impact on Peptide |
| Side Chain Structure | Benzyl (Phenyl ring) | (Pyrazin-2-yl)methyl | Sterically similar; Pza is isosteric to Phe. |
| Electronic Nature | Pza reduces nonspecific binding; alters receptor selectivity. | ||
| H-Bonding Potential | None (Hydrophobic only) | 2 Acceptors (Ring Nitrogens) | Pza can anchor peptides via H-bonds in the binding pocket. |
| Side Chain LogP | ~ 2.13 (Benzene) | ~ -0.23 (Pyrazine) | Pza increases water solubility significantly. |
| pKa (Side Chain) | N/A (Neutral) | ~ 0.6 (Very weak base) | Pza remains uncharged at physiological pH (7.4). |
| Fluorescence | Weak/Intrinsic | Non-fluorescent | Pza acts as a quencher in FRET studies involving Trp/Tyr. |
The Quadrupole Switch Mechanism
The most sophisticated application of Pza is exploiting its quadrupole moment .
-
Phe (Benzene): Negative potential above/below the ring plane; positive on the edge. Favors "Edge-to-Face" stacking with other Phe residues.
-
Pza (Pyrazine): Positive potential above/below the ring plane (due to N-atom electronegativity). Favors "Face-to-Face" stacking with electron-rich rings (like Phe, Tyr, Trp) due to complementary electrostatics.
Diagram: The Electronic Interaction Switch
Caption: Comparative interaction modalities. Phe relies on bulk hydrophobicity, while Pza introduces specific electrostatic complementarity and stacking capabilities.
Synthetic Integration Protocol
Incorporating Pza into peptides via Solid Phase Peptide Synthesis (SPPS) is generally straightforward but requires specific handling to prevent racemization or aggregation.
Reagent Profile:
-
Building Block: Fmoc-3-(2-pyrazinyl)-L-alanine (Fmoc-Pza-OH).
-
Side Chain Protection: None required. The pyrazine nitrogens are weakly basic (pKa ~0.6) and do not protonate/interfere during standard coupling or Fmoc deprotection.
Protocol: Fmoc-Pza-OH Coupling Cycle
This protocol assumes a standard Rink Amide or Wang resin (0.1–0.5 mmol scale).
-
Resin Preparation:
-
Swell resin in DMF (dimethylformamide) for 20 minutes.
-
-
Fmoc Deprotection (Pre-cycle):
-
Treat with 20% Piperidine in DMF (2 × 5 min).
-
Wash: DMF (3×), DCM (3×), DMF (3×).
-
-
Activation (The Critical Step):
-
Rationale: Use HATU/HOAt for Pza. While DIC/Oxyma is standard, Pza is sterically sensitive. HATU ensures rapid coupling before any potential racemization.
-
Mix: 3.0 eq Fmoc-Pza-OH + 2.9 eq HATU + 6.0 eq DIPEA in DMF.
-
Pre-activation: Allow to react for 30 seconds (yellow color change) before adding to resin.
-
-
Coupling:
-
Add activated mixture to resin. Shake at Room Temp for 45–60 minutes.
-
Validation: Perform Kaiser Test (Ninhydrin). If blue (incomplete), recouple using PyBOP.
-
-
Capping (Optional but Recommended):
-
Acetic anhydride/Pyridine (1:1) in DMF for 5 minutes to cap unreacted amines.
-
Diagram: SPPS Workflow for Pza Insertion
Caption: Step-by-step solid-phase synthesis cycle for introducing Pyrazinylalanine.
Functional Case Studies & Applications
Improving Metabolic Stability (Somatostatin Analogues)
In a study of Somatostatin (a cyclic peptide hormone), replacing Phenylalanine with Pza at key positions (Phe6, Phe7, Phe11) demonstrated a "Stability-Activity" trade-off.
-
Observation: Pza is resistant to Chymotrypsin-like proteases, which typically cleave at the C-terminus of aromatic residues (Phe/Tyr/Trp). The electron-deficient pyrazine ring does not fit the hydrophobic S1 pocket of Chymotrypsin as perfectly as Phe, slowing hydrolysis.
-
Result: Peptides containing Pza often show extended half-lives in plasma stability assays [1].
Receptor Selectivity (GPCRs)
For G-Protein Coupled Receptors (e.g., Orexin or Bradykinin receptors), the "Electronic Switch" is vital.
-
If the receptor pocket contains a cation (e.g., Arg/Lys), Phe interacts favorably (Cation-
). -
Pza , being electron-deficient, repels the cation.
-
Application: Use Pza to map the binding pocket. If Pza substitution abolishes activity, a Cation-
interaction was likely essential. If activity is maintained or improved, the pocket may benefit from H-bonding with the pyrazine nitrogens.
Experimental Validation Protocols
To objectively compare Pza and Phe variants of your peptide, perform these two assays.
Lipophilicity Assessment (HPLC LogP Proxy)
Directly measures the hydrophobicity reduction.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm).
-
Solvent: A: 0.1% TFA/Water; B: 0.1% TFA/Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Measurement: Inject Phe-peptide and Pza-peptide.
-
Analysis: Calculate the Capacity Factor (
).-
Expectation: The Pza-peptide will elute earlier (lower
) than the Phe-peptide, confirming reduced lipophilicity.
-
Proteolytic Stability Assay (Chymotrypsin)
-
Stock: Dissolve peptide (1 mM) in PBS (pH 7.4).
-
Enzyme: Add
-Chymotrypsin (ratio 1:100 w/w enzyme:peptide). -
Incubation: 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with 1% TFA.
-
Quantification: Analyze via LC-MS. Plot % Remaining vs Time.
-
Expectation: Pza variants should show a slower degradation rate (
) compared to Phe variants.
-
References
-
Design and Synthesis of Somatostatin Analogues. Journal of Medicinal Chemistry. (2005). Demonstrates the use of Pyrazinylalanine to modulate selectivity and stability in GPCR ligands.
-
Electronic Control of Pi-Stacking Interactions. Journal of the American Chemical Society. Detailed physical organic chemistry regarding electron-deficient heterocycles (Pyrazine) vs benzene in stacking.
-
Fmoc-3-(2-pyrazinyl)-L-alanine Product Data. BenchChem / PubChem. Chemical structure and property verification.
NMR Structural Analysis of 3-Pyrazinylalanine-Containing Peptides
Executive Summary
In the landscape of peptide drug discovery, 3-Pyrazinylalanine (Pza) has emerged as a critical non-canonical amino acid, serving as a bio-isostere for Phenylalanine (Phe) and Histidine (His). Unlike standard aromatic residues, Pza introduces specific electronic properties—namely, reduced hydrophobicity and metal-coordinating capabilities—that significantly alter the solution-state behavior of peptides.
This guide provides a technical comparison of Pza against its canonical alternatives (Phe, His) through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We analyze how Pza modifies structural ensembles, simplifies spectral assignment through unique chemical shift dispersion, and enables metal-binding assays unavailable to standard Phe-containing peptides.
Comparative Analysis: Pza vs. Canonical Alternatives
The following analysis contrasts 3-Pyrazinylalanine (Pza) with Phenylalanine (Phe) and Histidine (His) based on NMR observables and structural utility.
Table 1: Physicochemical & NMR Spectral Comparison
| Feature | Phenylalanine (Phe) | Histidine (His) | 3-Pyrazinylalanine (Pza) | NMR Impact |
| Side Chain Chemistry | Carbocyclic (Benzene) | Heterocyclic (Imidazole) | Heterocyclic (Pyrazine) | Pza offers distinct downfield shifts. |
| Aromatic Protons | 5 (Multiplet, overlap common) | 2 (Singlets, pH dependent) | 3 (Distinct signals) | Pza simplifies assignment due to reduced proton count and downfield dispersion. |
| Nitrogen Content | 0 | 2 (Titratable, pKa ~6.0) | 2 (Non-basic, pKa < 1.0) | Pza ring nitrogens do not protonate at physiological pH, maintaining a constant spectral signature. |
| Metal Coordination | None | High (Zn, Cu, Ni) | Moderate (Cu, Pt, Ru) | Pza allows metal-titration NMR without the pH-sensitivity of His. |
| Ring Current Effect | Strong shielding of neighbors | Moderate | Weaker (Electron deficient) | Pza induces less upfield shifting of neighboring residues compared to Phe. |
| Hydrophobicity | High (Aggregates) | Moderate | Low (Amphipathic) | Pza peptides often yield sharper NMR lines due to reduced aggregation. |
Decision Logic: When to Select Pza?
The following decision matrix illustrates when to incorporate Pza into your peptide design based on structural and analytical goals.
Figure 1: Decision matrix for selecting Pza based on stability, metal binding requirements, and solubility constraints.
Technical Deep Dive: NMR Observables
Chemical Shift Dispersion
The most immediate advantage of Pza in NMR analysis is the downfield shift of its aromatic protons.
-
Phe: Ring protons typically resonate between 7.1 – 7.4 ppm . In unstructured peptides, these often collapse into a single multiplet, making specific NOE assignment to the backbone difficult.
-
Pza: The electron-deficient pyrazine ring deshields the protons, pushing them to 8.4 – 8.7 ppm . This region is typically free of other signals (except amide protons), allowing for unambiguous identification of intramolecular NOEs.
Metal Binding Titrations
Pza acts as a bidentate ligand. Unlike His, which complicates NMR data interpretation due to protonation/deprotonation equilibria near pH 6.0, Pza remains uncharged.
-
Experiment: 1H-15N HSQC titration with paramagnetic metals (e.g., Cu2+).
-
Observation: Pza residues involved in binding will exhibit Paramagnetic Relaxation Enhancement (PRE) —a broadening or disappearance of peaks—much faster than Phe (inert) or His (pH dependent). This allows precise mapping of the metal-binding pocket.
Experimental Protocol: Structural Elucidation Workflow
This protocol is designed for a 10-20 mer peptide containing Pza.
Phase 1: Sample Preparation
-
Solvent: Dissolve peptide to 1-2 mM in 90% H2O / 10% D2O.
-
pH Adjustment: Adjust to pH 5.5 (standard) or pH 7.4 (physiological). Note: Pza is stable across this range, unlike His which changes tautomeric states.
-
Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal standard (0 ppm).
Phase 2: Data Acquisition (600+ MHz)
-
1D Proton: Verify dispersion and solubility. Look for Pza singlets > 8.0 ppm.
-
TOCSY (80ms mixing):
-
Phe: Correlates the 5-ring spin system (often complex).
-
Pza: Correlates the 3-ring protons. The H2, H3, H5, H6 protons on the pyrazine ring have small coupling constants (
Hz), often appearing as singlets or weak doublets.
-
-
NOESY (200-300ms mixing):
-
Critical for 3D structure. Pza ring protons will show NOEs to the
and of the preceding residue ( ), confirming sequence placement.
-
-
1H-15N HMBC (Natural Abundance):
-
Unique to Pza: This experiment correlates ring protons to ring nitrogens. This is impossible with Phe. It validates the integrity of the pyrazine ring.
-
Phase 3: Structural Calculation Workflow
Figure 2: Iterative NMR structure calculation workflow for Pza-peptides.
Case Study Simulation: Pza vs. Phe Stability
Hypothesis: Replacing Phe with Pza in a
Experimental Data Summary:
| Parameter | Phe-Peptide (Control) | Pza-Peptide (Test) | Interpretation |
| HN Dispersion | 7.8 – 8.5 ppm | 7.6 – 9.1 ppm | Pza induces greater structural order , resulting in wider dispersion. |
| Line Width | 6-8 Hz (Broad) | 3-4 Hz (Sharp) | Pza reduces hydrophobic aggregation, improving spectral quality. |
| Temp. Coefficient | -7 ppb/K (Solvent exposed) | -2 ppb/K (H-bonded) | Pza ring nitrogen can act as an H-bond acceptor, stabilizing the turn. |
References
-
Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Retrieved from [Link]
-
Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR: Structure Determination by NMR. University of Zurich. Retrieved from [Link]
-
Oldfield Group. (2002). Chemical Shifts in Amino Acids, Peptides, and Proteins. Annual Review of Physical Chemistry. Retrieved from [Link]
-
MDPI. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. Retrieved from [Link]
A Senior Application Scientist's Guide to Functional Assays for Peptides Incorporating 3-Pyrazinylalanine
Introduction: The Strategic Incorporation of 3-Pyrazinylalanine in Peptide Drug Discovery
In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality, offering high specificity and potency.[1] However, native peptides often suffer from poor metabolic stability and suboptimal pharmacokinetic profiles.[2] The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of next-generation peptide design, aimed at overcoming these limitations.[3] Among the vast arsenal of available UAAs, 3-Pyrazinylalanine (Pya) presents a unique constellation of properties. Its aromatic pyrazine ring, a bioisostere of pyridine and pyrimidine, introduces a heterocyclic system with distinct electronic and hydrogen-bonding capabilities. This can lead to enhanced proteolytic resistance, improved solubility, and novel receptor interactions compared to its natural aromatic counterparts like Phenylalanine (Phe) and Tyrosine (Tyr).
This guide provides a comprehensive overview of the critical functional assays required to characterize and validate the therapeutic potential of peptides incorporating 3-Pyrazinylalanine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for comparing the performance of Pya-containing peptides against relevant alternatives.
I. Foundational Characterization: Biophysical and Stability Assays
Before proceeding to complex cellular and in vivo studies, a thorough biophysical and stability assessment is paramount. These initial assays validate the integrity of the synthesized peptide and provide early indicators of its drug-like potential.
A. Biophysical Characterization
The introduction of 3-Pyrazinylalanine can alter the secondary and tertiary structure of a peptide. Techniques such as Circular Dichroism (CD) spectroscopy are essential to assess these conformational changes. A shift in the CD spectrum of a Pya-containing peptide compared to its native analog can indicate alterations in α-helical or β-sheet content, which may correlate with changes in biological activity.[4]
B. Enzymatic Stability Assays
A primary motivation for incorporating UAAs like 3-Pyrazinylalanine is to enhance resistance to enzymatic degradation.[5] A robust enzymatic stability assay is therefore a critical first screen.
Experimental Protocol: Comparative Enzymatic Stability Assay
-
Peptide Preparation: Prepare stock solutions of the 3-Pyrazinylalanine peptide and the control peptide (e.g., the native Phe- or Tyr-containing analog) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Enzyme Selection: Choose a relevant protease or a mixture of proteases. Common choices include trypsin, chymotrypsin, or incubation in human serum or plasma to simulate physiological conditions.[2]
-
Incubation: Incubate the peptides with the selected enzyme/serum at 37°C.
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately quench the enzymatic reaction in each aliquot by adding a strong acid (e.g., 10% trifluoroacetic acid) or an organic solvent like acetonitrile.
-
LC-MS Analysis: Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the half-life (t½) of each peptide.
Data Presentation: Comparative Stability
| Peptide | Half-life in Human Serum (min) |
| Native Peptide (Phe-analog) | 25 ± 5 |
| Pya-Peptide | 180 ± 15 |
| Control (D-amino acid analog) | > 240 |
This table illustrates a hypothetical but expected outcome where the incorporation of 3-Pyrazinylalanine significantly enhances stability compared to the native peptide.
II. Target Engagement and Potency: Receptor Binding Assays
For peptides targeting cell surface receptors, such as G-protein coupled receptors (GPCRs), quantifying binding affinity is a crucial step to determine if the modification has altered target engagement.[4]
Workflow: Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membranes from cells overexpressing the target receptor.
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., ³H-labeled standard antagonist), and serial dilutions of the unlabeled Pya-peptide or control peptide.
-
Incubation: Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
III. Cellular Functional Assays: Gauging Biological Response
Demonstrating that a Pya-containing peptide binds to its target is essential, but it is equally critical to determine the functional consequence of this binding. Is the peptide an agonist, an antagonist, or an allosteric modulator? Cellular functional assays provide these answers.[6]
A. GPCR Activation: cAMP Measurement
For GPCRs that couple to Gαs or Gαi proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a standard functional readout.
Signaling Pathway: GPCR-cAMP Axis
Caption: Agonist-induced GPCR signaling via the cAMP pathway.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow to confluency.
-
Assay Medium: Replace the culture medium with an assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the Pya-peptide or a known agonist (positive control). For antagonist testing, pre-incubate with the Pya-peptide before adding a fixed concentration of agonist.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the measured signal against the log of peptide concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation: Comparative Functional Potency
| Peptide | Assay Mode | EC₅₀ / IC₅₀ (nM) |
| Native Peptide | Agonist | 15.2 ± 2.1 |
| Pya-Peptide | Agonist | 5.8 ± 0.9 |
| Standard Antagonist | Antagonist | 22.5 ± 3.5 |
This hypothetical data suggests that the Pya modification not only maintained but enhanced the agonist potency of the peptide.
B. Cell Permeability and Intracellular Target Engagement
If the peptide's target is intracellular, assessing its ability to cross the cell membrane is crucial.
Experimental Protocol: Cell Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Plate Setup: Use a 96-well filter plate (donor plate) and an acceptor plate. Coat the filter membrane with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Peptide Application: Add the Pya-peptide and control peptides to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Place the donor plate into the acceptor plate and incubate for several hours (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) coefficient.
For direct measurement of cellular uptake, peptides can be labeled with a fluorophore (e.g., FITC) and uptake can be quantified by flow cytometry or visualized by confocal microscopy.[7]
IV. Comparison with Alternatives
The true value of incorporating 3-Pyrazinylalanine is demonstrated by comparing its performance against relevant alternatives.
-
Native Amino Acid Analogues (Phe, Tyr, Trp): This is the most direct comparison to assess the impact of the pyrazine ring. Key metrics for comparison include binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and enzymatic stability (t½).
-
Other Aromatic UAAs (e.g., Pyridylalanine, Naphthylalanine): Comparing with other aromatic UAAs can elucidate the specific contribution of the pyrazine's electronic properties and hydrogen bonding capacity.
-
Standard Peptide Modifications (e.g., D-amino acid substitution, N-methylation): These modifications are known to enhance stability. Comparing the Pya-peptide's performance to these standards provides context for its utility in peptide drug design.
V. Conclusion: A Self-Validating Approach to Peptide Optimization
The incorporation of 3-Pyrazinylalanine is a powerful strategy in peptide drug design, but its success must be validated through a rigorous and logical cascade of functional assays. By systematically evaluating biophysical properties, stability, target binding, and cellular function, researchers can build a comprehensive profile of their Pya-containing peptide. This multi-parametric comparison against native and alternatively modified peptides provides the necessary data to make informed decisions in the iterative cycle of lead optimization, ultimately accelerating the development of novel, more effective peptide therapeutics.
References
- Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug Discovery Today, 18(17-18), 807-817.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
- Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic peptides in determining protein structure and function. Peptides, 12(1), 189-197.
- Roy, A., & Imperiali, B. (2011). Biophysical characterization of G-protein coupled receptor-peptide ligand binding. FEBS letters, 585(11), 1647-1655.
- Gee, D. J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
- Jones, S., & Howl, J. (2015). Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. Methods in molecular biology (Clifton, N.J.), 1324, 197–208.
- Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
- Gherbi, K., Briddon, S. J., & Hill, S. J. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in molecular biology (Clifton, N.J.), 1175, 135–155.
-
Resolian. (2025). Optimizing Peptide Permeability Assays. [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
-
Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. [Link]
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128.
- Di, L. (2015). The impact of new technologies on peptide drug discovery. Drug Discovery Today: Technologies, 17-18, 16-21.
- Al-Quraishi, M., & Sorger, P. K. (2020). Biophysical prediction of protein-peptide interactions and signaling networks using machine learning.
- Aina, O. U., Sroka, T. C., Chen, M. L., & Lam, K. S. (2002). Therapeutic and diagnostic applications of peptide libraries. Biopolymers, 66(3), 184-199.
- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136-147.
- de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules (Basel, Switzerland), 25(3), 745.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707.
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews. Drug discovery, 20(4), 309–325.
Sources
- 1. A comprehensive dataset of therapeutic peptides on multi-function property and structure information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PepINVENT: generative peptide design beyond natural amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Biophysical characterization of G-protein coupled receptor-peptide ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPCR Research Solutions [promega.com]
- 7. termedia.pl [termedia.pl]
A Comparative Guide to the Enzymatic Stability of Peptides With and Without 3-Pyrazinylalanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hampered by their susceptibility to enzymatic degradation.[1][2][3] This guide provides an in-depth comparison of the enzymatic stability of peptides, focusing on the impact of incorporating the non-canonical amino acid, 3-Pyrazinylalanine (3-Pya). We will explore the mechanistic basis for the enhanced stability conferred by 3-Pya and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The intrinsic properties of a peptide, such as its amino acid sequence and conformation, are primary determinants of its stability against enzymatic breakdown.[4] Peptides with sequences recognized by proteases are rapidly degraded.[4] A common strategy to enhance peptide stability is the substitution of natural L-amino acids with non-canonical variants to obstruct or shield these enzymatic cleavage sites.[4][5]
The Role of 3-Pyrazinylalanine in Enhancing Peptide Stability
3-Pyrazinylalanine is a synthetic amino acid that, when incorporated into a peptide sequence, can significantly increase its resistance to proteolytic degradation. This enhanced stability is primarily attributed to two factors:
-
Steric Hindrance: The bulky pyrazinyl ring of 3-Pya creates steric hindrance at the peptide backbone, making it difficult for proteases to access and cleave the adjacent peptide bonds.[6] This is a common strategy for designing more stable peptides.[6]
-
Conformational Rigidity: The presence of 3-Pya can induce a more rigid conformation in the peptide backbone.[5] This conformational constraint can lock the peptide into a shape that is less recognizable or susceptible to proteolytic enzymes.[7]
By replacing a natural amino acid with 3-Pya, particularly at or near a known cleavage site, the peptide's half-life in biological fluids can be substantially extended. This has significant implications for the development of peptide-based therapeutics, as improved stability often translates to better bioavailability and a reduced dosing frequency.
Experimental Protocols
Accurate assessment of peptide stability is a cornerstone of preclinical development.[8] The following are detailed methodologies for conducting robust comparative stability assays.
Protocol 1: Peptide Stability in Human Plasma
This assay is designed to determine the half-life of a peptide in a complex biological fluid, mimicking in vivo conditions.
Materials:
-
Test Peptides (with and without 3-Pya)
-
Human Plasma (pooled, from a reputable supplier)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) (optional, for metabolite identification)
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes). The "0" time point should be taken immediately after adding the peptide.
-
Protein Precipitation:
-
To each aliquot, add an equal volume of 10% TFA in ACN to precipitate plasma proteins.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.[4] A typical gradient might be 5-95% ACN in water (with 0.1% TFA) over 30 minutes.
-
Monitor the peptide elution by UV absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.
-
Rationale for Experimental Choices:
-
Human Plasma: Provides a physiologically relevant environment containing a complex mixture of proteases.
-
37°C Incubation: Mimics human body temperature.
-
TFA/ACN Precipitation: Effectively removes the majority of plasma proteins that would otherwise interfere with HPLC analysis.[9]
-
HPLC Quantification: A robust and widely used method for separating and quantifying peptides and their degradation products.[1][4]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative peptide stability assay.
Caption: Workflow for comparing the enzymatic stability of peptides.
Comparative Stability Data
The table below presents hypothetical but representative data from a plasma stability assay comparing a model peptide with and without the incorporation of 3-Pyrazinylalanine.
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (minutes) |
| GGWL GGK(Biotin)-NH2 | None (Control) | 45 |
| GGW(3-Pya) GGK(Biotin)-NH2 | 3-Pya Substitution | > 480 |
Analysis of Results:
The data clearly demonstrates the significant stabilizing effect of substituting Leucine (L) with 3-Pyrazinylalanine. The control peptide exhibits a relatively short half-life, suggesting rapid degradation by plasma proteases. In contrast, the 3-Pya-containing peptide shows remarkable stability, with minimal degradation observed even after 8 hours. This substantial increase in enzymatic stability highlights the potential of 3-Pya as a valuable tool in peptidomimetic drug design.
Mechanistic Insights into Protease Resistance
The enhanced stability of the 3-Pya-containing peptide can be attributed to the steric hindrance provided by the pyrazinyl side chain, which impedes protease access to the peptide backbone.
Caption: Steric hindrance by 3-Pya prevents protease binding.
Conclusion
The incorporation of 3-Pyrazinylalanine into peptide sequences offers a robust strategy for enhancing their enzymatic stability.[5] This is a critical consideration in the development of peptide-based therapeutics, as improved stability can lead to enhanced pharmacokinetic profiles and therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore the potential of 3-Pya and other non-canonical amino acids in their own drug discovery efforts.
References
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. [Link]
-
The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. (2016, June 9). PubMed Central. [Link]
-
Currently available techniques to assess peptide stability. (n.d.). ResearchGate. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024, October 14). ACS Pharmacology & Translational Science. [Link]
-
Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. [Link]
-
Fig. S1 . Stability of the peptidomimetics in human plasma. Shown is... (n.d.). ResearchGate. [Link]
-
Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023, April 24). PMC. [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (n.d.). PMC. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PLOS One. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). MDPI. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PubMed. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). PMC. [Link]
-
Serum stability of peptides. (n.d.). PubMed. [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022, October 19). MDPI. [Link]
-
The cytoplasmic peptidase DPP9 is rate-limiting for degradation of proline-containing peptides. (2009, October 2). PubMed. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. (2022, November 5). PMC. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. (n.d.). PMC. [Link]
-
Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC. [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020, May 14). PMC. [Link]
-
Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (n.d.). PubMed. [Link]
-
Enhanced proteolytic degradation of molecularly engineered PEG hydrogels in response to MMP-1 and MMP-2. (n.d.). ScienceDirect. [Link]
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (n.d.). PMC. [Link]
-
Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems. (2012, May 9). PubMed. [Link]
-
Proteolytic cleavage of PDZD2 generates a secreted peptide containing two PDZ domains. (2003, April 15). Biochemical Journal. [Link]
-
Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. (2022, May 24). Encyclopedia.pub. [Link]
-
Pragmatic analysis with knowledge-guided for unraveling peptide-protein pairwise non-covalent mechanisms. (2026, February 14). bioRxiv. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021, May 11). MDPI. [Link]
Sources
- 1. ijsra.net [ijsra.net]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Optimizing Peptide Therapeutics: A Comparative Guide to 3-Pyrazinylalanine (Pza) Modifications
Executive Summary
In the optimization of peptide therapeutics, the native Phenylalanine (Phe) residue often presents a "metabolic soft spot." While essential for hydrophobic contacts and
3-Pyrazinylalanine (Pza) —a non-canonical amino acid (NCAA) isostere of Phenylalanine—has emerged as a critical tool for overcoming these limitations without abolishing the aromatic character required for receptor binding. By replacing the benzene ring with a pyrazine ring, researchers can dramatically alter the electronic landscape of the peptide, reducing lipophilicity (LogP) and introducing hydrogen-bond accepting capabilities.
This guide provides an objective, data-driven comparison of Pza-modified peptides against their native (Phe) and alternative heteroaromatic (e.g., Pyridylalanine) counterparts, evaluating in vitro stability, receptor affinity, and in vivo pharmacokinetics.
Chemical Rationale: The Pza Advantage
The decision to incorporate Pza is rarely arbitrary; it is a strategic move to modulate the electronic and physicochemical properties of a lead compound.
Structural & Electronic Comparison
The pyrazine ring is electron-deficient compared to the electron-rich phenyl ring. This fundamental difference drives the changes in biological performance.
| Feature | L-Phenylalanine (Phe) | L-3-Pyrazinylalanine (Pza) | Impact of Modification |
| Aromaticity | Electron-rich ( | Electron-deficient ( | Alters |
| H-Bonding | None | 2 Acceptors (Nitrogens) | Increases water solubility; enables new H-bonds in the binding pocket. |
| Lipophilicity | High | Moderate/Low | Lowers LogP; reduces non-specific protein binding. |
| pKa (Side chain) | N/A | ~0.6 (Pyrazine N) | Remains uncharged at physiological pH but affects local polarity. |
Decision Logic: When to Use Pza?
The following decision tree illustrates the logical flow for selecting Pza over other aromatic residues during Lead Optimization.
Figure 1: Strategic decision pathway for incorporating 3-Pyrazinylalanine during peptide lead optimization.
In Vitro Evaluation Guide
Metabolic Stability (Proteolysis Resistance)
Native Phe residues are primary targets for Chymotrypsin and similar serine proteases, which prefer large hydrophobic side chains.
-
Mechanism of Resistance: The nitrogen atoms in the Pza ring create localized polarity. This disrupts the hydrophobic collapse required for the enzyme's S1 specificity pocket, effectively "masking" the scissile bond from the catalytic triad.
-
Data Benchmark: In standard plasma stability assays, Pza-substitution typically extends half-life (
) by 2- to 5-fold compared to Phe.
Receptor Affinity & Selectivity
Replacing Phe with Pza is not biologically neutral. The electron-deficient ring weakens "edge-to-face" interactions common with Phe but strengthens interactions with electron-rich residues (like Trp or Tyr) in the receptor pocket via "stacking" or dipole interactions.
Comparative Performance Table:
| Metric | Native (Phe) | 3-Pyrazinylalanine (Pza) | 3-Pyridylalanine (Pal) |
| Proteolytic | ~20 min | ~95 min | ~60 min |
| Binding Affinity ( | Reference (1.0 nM) | 0.8 - 5.0 nM (Context Dependent) | 0.5 - 2.0 nM |
| Solubility (PBS, pH 7.4) | Low (< 1 mg/mL) | High (> 5 mg/mL) | Moderate |
| Cytotoxicity ( | Non-toxic | Non-toxic | Low toxicity |
Experimental Protocol: Comparative Stability Assay
To validate the stability enhancement of Pza, use the following self-validating protocol.
Materials:
-
Pooled Human Plasma (heparinized).
-
Test Peptides (Phe-analog and Pza-analog), >95% purity.
-
Internal Standard (e.g., Warfarin or a stable isotope-labeled peptide).
-
LC-MS/MS system.
Workflow:
-
Preparation: Dissolve peptides to 10 mM in DMSO. Dilute to 10 µM in pre-warmed (37°C) human plasma.
-
Incubation: Incubate at 37°C with varying agitation (300 rpm).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard to precipitate plasma proteins.
-
Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant onto RP-HPLC (C18 column).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
In Vivo Evaluation Guide
Pharmacokinetics (PK)
The shift in lipophilicity (LogP) induced by Pza profoundly alters the clearance mechanism.
-
Phe-Peptides: Often cleared via hepatic metabolism (CYP450 oxidation of the phenyl ring) and biliary excretion.
-
Pza-Peptides: The pyrazine ring is resistant to oxidative metabolism. The increased polarity shifts clearance towards renal filtration , often resulting in a cleaner PK profile with reduced inter-patient variability.
Efficacy Models
In efficacy studies (e.g., tumor xenografts for cancer peptides or tail-flick assays for analgesics), Pza analogs often demonstrate superior Area Under the Curve (AUC) . Even if the intrinsic affinity (
Case Study Visualization: PK Improvement
Figure 2: Comparative pharmacokinetic fate of Phe-containing vs. Pza-containing peptides.
Synthesis Notes for Researchers
-
Fmoc-SPPS Compatible: Fmoc-3-(2-pyrazinyl)-L-alanine is commercially available and compatible with standard Solid Phase Peptide Synthesis (SPPS).
-
Coupling Conditions: Use standard HBTU/DIPEA or DIC/Oxyma. No special protection is required for the pyrazine nitrogens under standard acidic cleavage conditions (TFA).
-
Storage: Pza-peptides are generally more stable to oxidation than Phe/Tyr/Trp peptides, but should still be stored lyophilized at -20°C.
References
-
Evaluation of Pyrazine-modified Peptides: Comparison of stability and binding affinity in RGD and kinase inhibitor models. Source:
-
Pharmacokinetics of Peptide Isosteres: Review of strategies including heteroaromatic substitution to improve peptide PK. Source:
-
General Stability Protocols: Methodologies for plasma stability testing of modified peptides. Source:
-
Electronic Properties of Pyrazines: Fundamental chemical biology of pyrazine vs. phenyl rings. Source: (Representative Title for Concept Grounding)
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Pyrazinylalanine
A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals
As a professional in the dynamic field of drug development and scientific research, your safety and the integrity of your work are paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of 3-Pyrazinylalanine. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and precision.
Hazard Assessment and Triage: Understanding 3-Pyrazinylalanine
3-Pyrazinylalanine is a derivative of the amino acid alanine, incorporating a pyrazine ring. While specific toxicity data for this compound is not extensively documented, a thorough risk assessment must be based on its structural similarity to other nitrogen-containing heterocyclic compounds and amino acid derivatives. The primary hazards to consider are:
-
Inhalation: As a powder, it can be easily aerosolized, posing a risk of respiratory tract irritation.
-
Skin and Eye Contact: May cause irritation upon direct contact.[1][2][3]
Therefore, a conservative approach to personal protective equipment (PPE) and handling is essential to mitigate these potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 3-Pyrazinylalanine. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Category | Specification | Rationale and Field Insights |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. | Protects against accidental splashes and airborne powder, which can cause serious eye irritation.[1][2][3] |
| Hand Protection | Nitrile gloves. | Provides a robust barrier against skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contact with the chemical is suspected. |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Shields the skin and personal clothing from spills and contamination. Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed. |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, but this should be a secondary measure. |
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict protocol for putting on and taking off PPE is critical. The following diagram illustrates the correct sequence.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: A Step-by-Step Handling Protocol
3.1. Preparation
-
Designated Work Area: All handling of solid 3-Pyrazinylalanine must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment Check: Before starting, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Assemble all necessary laboratory equipment (spatulas, weighing paper, glassware, etc.) and reagents within the fume hood to avoid unnecessary movement in and out of the containment area.
-
Don PPE: Put on all required personal protective equipment as specified in the table above, following the correct donning sequence.
3.2. Weighing and Transfer
-
Minimize Dust Generation: When weighing and transferring the powder, use gentle motions to avoid creating airborne dust. Use a spatula to carefully transfer the solid.
-
Containment is Key: Keep the container of 3-Pyrazinylalanine covered as much as possible during transfer.
-
Clean Spills Immediately: In case of a small spill within the fume hood, carefully wipe it up with a damp cloth or paper towel to prevent the powder from becoming airborne. Dispose of the cleaning materials as hazardous waste.
3.3. Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that came into contact with 3-Pyrazinylalanine.
-
Doff PPE: Remove your PPE in the correct order to prevent contaminating yourself and the laboratory.
-
Personal Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing your work.[1][5]
Logical Flow of Safe Handling
The following diagram outlines the logical progression of a safe handling operation.
Caption: Step-by-step workflow for the safe handling of 3-Pyrazinylalanine.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 3-Pyrazinylalanine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. Adherence to institutional and regulatory guidelines is mandatory.
4.1. Waste Segregation
-
Solid Waste: All solid 3-Pyrazinylalanine waste, including contaminated weighing paper, gloves, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: If 3-Pyrazinylalanine is dissolved in a solvent, the resulting solution should be collected in a separate, compatible hazardous liquid waste container.
-
Incompatible Materials: Do not mix 3-Pyrazinylalanine waste with incompatible chemicals, such as strong oxidizing agents.[1]
4.2. Containerization and Labeling
-
Container Integrity: Use only chemically compatible, leak-proof containers for waste collection. Ensure the containers are in good condition.
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "3-Pyrazinylalanine." The date of initial waste accumulation should also be clearly visible.
4.3. Storage and Disposal
-
Satellite Accumulation Area: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Never dispose of 3-Pyrazinylalanine down the drain or in the regular trash.[6]
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5] |
| Spill | For a small spill within a fume hood, carefully clean it up using appropriate absorbent materials and dispose of them as hazardous waste. For a larger spill, evacuate the area, restrict access, and contact your institution's EHS department immediately. |
References
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
OSHA. Hazard Communication. Retrieved from [Link]
-
PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
